(1-Methyl-1H-indazol-4-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylindazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYZKKPXUWCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657125 | |
| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-12-0 | |
| Record name | 1-Methyl-1H-indazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (1-Methyl-1H-indazol-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-4-YL)methanol, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, comprising a methylated indazole core with a hydroxylmethyl substituent, offer versatile opportunities for chemical modification and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic workflow. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.
Physicochemical Properties
Precise experimental data for this compound is limited in publicly available literature. The following table summarizes calculated physicochemical properties for the compound (CAS No. 1092961-12-0). It is important to note that these are predicted values and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| CAS Number | 1092961-12-0 | [1] |
| Heavy Atom Count | 12 | [2] |
| Aromatic Heavy Atom Count | 9 | [2] |
| Fraction Csp3 | 0.22 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Molar Refractivity | 47.12 | [2] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from established procedures for the N-methylation of indazole derivatives. The proposed synthesis involves the N-methylation of the precursor, (1H-indazol-4-YL)methanol.
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-Methylation of (1H-indazol-4-YL)methanol (Adapted)
This protocol is adapted from a procedure for the N-methylation of a similar indazole derivative and should be optimized for the specific substrate.[3]
Materials:
-
(1H-indazol-4-YL)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (1H-indazol-4-YL)methanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard laboratory procedures for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
-
The recorded range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse them in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
As the liquid cools, the stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[9][10][11]
Materials:
-
Test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Solvents of interest (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Stir or vortex the mixture for a set period (e.g., 1 minute).
-
Visually observe if the solute has completely dissolved.
-
If the solute dissolves, it is considered soluble in that solvent at that concentration.
-
If the solute does not dissolve, it is considered insoluble. The terms "sparingly soluble" or "partially soluble" can be used for intermediate cases.
-
Repeat the process with a range of different solvents to create a solubility profile.
pKa Determination
The pKa is a measure of the acidity of a compound. Several methods can be used for its determination, including potentiometric titration and UV-Vis spectroscopy.[12][13][14]
Method: Potentiometric Titration
-
Prepare a solution of the compound with a known concentration in a suitable solvent (often a water-cosolvent mixture).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is crucial in drug development for predicting absorption and distribution.[15][16][17]
Method: Shake-Flask Method
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Mix equal volumes of the n-octanol and water phases in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Signaling Pathways and Biological Activity
As this compound is primarily a synthetic intermediate, there is no available information on its direct interaction with specific signaling pathways or its biological activity. The indazole scaffold, however, is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. Further derivatization of this compound may lead to compounds with significant biological effects.
Conclusion
This technical guide provides a summary of the available physicochemical data for this compound, along with standardized experimental protocols for the determination of its key properties. While experimentally determined data for this specific compound is scarce, the provided information and protocols offer a valuable resource for researchers working with this and similar heterocyclic compounds. The proposed synthetic workflow provides a starting point for the laboratory preparation of this important building block. It is anticipated that this guide will facilitate further research and application of this compound in the fields of medicinal chemistry and drug discovery.
References
- 1. achmem.com [achmem.com]
- 2. 1092961-12-0|this compound| Ambeed [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to (1-Methyl-1H-indazol-4-YL)methanol
This technical guide provides a comprehensive overview of (1-Methyl-1H-indazol-4-YL)methanol, a key intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications.
Compound Identification and Chemical Properties
This compound is a heterocyclic compound featuring an indazole core structure. The indazole ring system is a significant pharmacophore found in a wide array of biologically active compounds.[1] The addition of a methyl group at the N1 position and a hydroxymethyl group at the 4-position makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[2][3]
| Property | Value |
| CAS Number | 1092961-12-0 |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C2=CC=CC(=C2C=N1)CO |
| Synonyms | 1-Methyl-1H-indazole-4-methanol |
Chemical Structure
The structure of this compound consists of a bicyclic indazole core with a methyl group substituted at the N1 position of the pyrazole ring and a hydroxymethyl group at the C4 position of the benzene ring.
References
Spectroscopic Characterization of (1-Methyl-1H-indazol-4-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (1-Methyl-1H-indazol-4-YL)methanol. Due to the limited availability of direct experimental data for this specific N-methylated derivative, this document presents a detailed analysis of the spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, and offers predicted spectroscopic characteristics for the target molecule based on established principles. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are outlined. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's structural features.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery.[3][4][5] The targeted functionalization of the indazole nucleus, such as N-alkylation, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the spectroscopic characterization of this compound, a derivative of the versatile building block (1H-indazol-4-YL)methanol.
Spectroscopic Data
Spectroscopic Data of (1H-indazol-4-YL)methanol (Reference Compound)
The spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, has been reported and is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data of (1H-indazol-4-YL)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted values based on analogous structures and general NMR principles. |
Table 2: ¹³C NMR Spectroscopic Data of (1H-indazol-4-YL)methanol
| Chemical Shift (δ) ppm | Assignment |
| Predicted values based on analogous structures and general NMR principles. |
Table 3: IR Spectroscopic Data of (1H-indazol-4-YL)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1450 | Medium-Strong | C=C aromatic ring stretch |
| 1050-1000 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data of (1H-indazol-4-YL)methanol
| m/z | Ion |
| 148.06 | [M]⁺ |
| 131.06 | [M-OH]⁺ |
| 119.06 | [M-CH₂OH]⁺ |
Predicted Spectroscopic Data for this compound
Based on the data for the parent compound and the known effects of N-methylation on spectroscopic properties, the following data are predicted for this compound.
Table 5: Predicted ¹H NMR Spectroscopic Data of this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-3 |
| ~7.5-7.2 | m | 3H | Aromatic H |
| ~4.8 | s | 2H | -CH₂OH |
| ~4.0 | s | 3H | N-CH₃ |
| ~3.5 | br s | 1H | -OH |
Table 6: Predicted ¹³C NMR Spectroscopic Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~128 | C-3a |
| ~125-120 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~60 | -CH₂OH |
| ~35 | N-CH₃ |
Table 7: Predicted IR Spectroscopic Data of this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1620-1450 | Medium-Strong | C=C aromatic ring stretch |
| 1050-1000 | Strong | C-O stretch |
Table 8: Predicted Mass Spectrometry Data of this compound
| m/z | Ion |
| 162.08 | [M]⁺ |
| 145.08 | [M-OH]⁺ |
| 131.06 | [M-CH₂OH]⁺ |
Experimental Protocols
The following section details the proposed synthesis and a general procedure for the spectroscopic characterization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the N-methylation of a suitable precursor, such as 4-formyl-1H-indazole, followed by reduction of the aldehyde.
Step 1: N-methylation of 4-formyl-1H-indazole To a solution of 4-formyl-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically stirred at room temperature or gently heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-indazole-4-carbaldehyde.
Step 2: Reduction of 1-methyl-1H-indazole-4-carbaldehyde The crude 1-methyl-1H-indazole-4-carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. A reducing agent, for example sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as indicated by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic extracts are combined, dried, and concentrated to afford the crude this compound, which can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with electrospray ionization (ESI) being a suitable technique for this polar molecule. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways
A thorough search of the existing scientific literature did not reveal any studies detailing the specific biological activities or signaling pathway interactions of this compound. While the broader class of indazole derivatives is known to interact with various biological targets, including kinases and other enzymes, the specific molecular targets of this particular N-methylated analog remain uninvestigated. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Future research into the bioactivity of this compound is necessary to elucidate its mechanism of action and potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. Although direct experimental data is currently unavailable, this document offers a robust set of predicted spectroscopic data based on the well-characterized parent compound, (1H-indazol-4-YL)methanol. The proposed synthetic route and experimental protocols provide a clear path for the preparation and subsequent detailed characterization of this compound. The information contained herein is intended to facilitate further research into this and related indazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (1-Methyl-1H-indazol-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indazol-4-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, including expected spectral data, detailed experimental protocols, and a workflow for analysis.
NMR Spectral Data of (1H-Indazol-4-YL)methanol
The following tables summarize the reported ¹H and ¹³C NMR spectral data for (1H-Indazol-4-YL)methanol, the unmethylated precursor to the target compound. The data is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of (1H-Indazol-4-YL)methanol in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | Singlet | - |
| H-7 | ~7.8 | Doublet | ~8.0 |
| H-5 | ~7.2 | Triplet | ~7.5 |
| H-6 | ~7.1 | Doublet | ~7.0 |
| -CH₂OH (methylene) | ~4.7 | Doublet | ~5.5 |
| -CH₂OH (hydroxyl) | ~5.4 | Triplet | ~5.5 |
| N-H | ~13.1 | Broad Singlet | - |
Table 2: ¹³C NMR Spectral Data of (1H-Indazol-4-YL)methanol in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~140 |
| C-3 | ~134 |
| C-3a | ~127 |
| C-4 | ~125 |
| C-6 | ~121 |
| C-5 | ~115 |
| C-7 | ~109 |
| -CH₂OH | ~56 |
Expected Spectral Changes for this compound
Upon methylation at the N-1 position to form this compound, the following changes in the ¹H and ¹³C NMR spectra are anticipated:
-
Disappearance of the N-H proton signal: The broad singlet corresponding to the N-H proton around 13.1 ppm will be absent.
-
Appearance of an N-CH₃ proton signal: A new singlet will appear in the upfield region, typically around 3.8-4.2 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Shifts in the aromatic proton signals: The chemical shifts of the aromatic protons (H-3, H-5, H-6, and H-7) will experience slight changes due to the electronic effect of the N-methylation.
-
Appearance of an N-CH₃ carbon signal: A new signal will be present in the ¹³C NMR spectrum in the upfield region (typically 30-35 ppm) corresponding to the N-methyl carbon.
-
Shifts in the aromatic carbon signals: The chemical shifts of the carbons in the indazole ring will be adjusted due to the N-methylation.
Experimental Protocols for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Common choices for indazole derivatives are DMSO-d₆ or chloroform-d (CDCl₃). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 64 scans are sufficient, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used. For quantitative analysis, longer delays may be necessary.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of different types of protons in the molecule.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the structural relationships within this compound.
Caption: General workflow for NMR analysis.
Caption: Structure and key NMR-active groups.
crystal structure of N-methylated indazole compounds
An In-depth Technical Guide to the Crystal Structure of N-methylated Indazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the crystallographic structures of N-methylated indazole compounds, a class of molecules significant in medicinal chemistry and drug design. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines key crystallographic data, experimental protocols for structure determination, and workflows used in the structural analysis of these compounds.
Core Concepts in Indazole Crystallography
Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. N-methylation fixes the position of the substituent on one of the nitrogen atoms (N1 or N2), which significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. X-ray crystallography is the most definitive method for determining the precise solid-state structure of these molecules, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.[1]
A vast repository for the crystal structures of small organic molecules, including N-methylated indazoles, is the Cambridge Structural Database (CSD).[2][3] The CSD is a critical resource for researchers, containing over 1.3 million curated entries and enabling large-scale analysis of structural motifs.[3]
Quantitative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Z | Ref. |
| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | Monoclinic | P2₁/c | a = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)° | 1672.7(6) | 8 | [4] |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C₁₆H₁₄ClN₃O₄S | Monoclinic | P2₁/n | a = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å, β = 107.227(1)° | 1682.52(13) | 4 | [5] |
| N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide | C₁₀H₁₀ClN₃O | Monoclinic | P2₁/c | a = 4.7273(7) Å, b = 10.2148(16) Å, c = 21.283(3) Å, β = 91.458(4)° | 1027.4(3) | 4 | [6] |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by crystallization and subsequent analysis by X-ray diffraction.
Synthesis of N-methylated Indazoles
Multiple synthetic routes to N-methylated indazoles exist. A common modern approach is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines.[7][8]
Representative Protocol: Oxidative Cyclization [7]
-
Dissolution: The starting aniline substrate (e.g., a 2-aminomethyl-phenylamine derivative) is dissolved in methanol at 0 °C.
-
Catalyst Addition: Ammonium molybdate ((NH₄)₂MoO₄) is added to the solution.
-
Oxidation: Aqueous hydrogen peroxide (H₂O₂, 30%) is added, and the mixture is stirred, typically for 1-24 hours at room temperature, while monitoring the reaction's progress via HPLC/MS.
-
Quenching: Upon completion, the reaction is cooled to 0 °C and quenched with an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃).
-
Work-up: The mixture is diluted with water, neutralized with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and extracted multiple times with dichloromethane (DCM).
-
Purification: The combined organic phases are dried over magnesium sulfate (MgSO₄), concentrated under vacuum, and the crude product is purified by preparative chromatography to yield the indazole product.
Crystallization
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[1] A common and effective method is slow evaporation.
Representative Protocol: Slow Evaporation [9]
-
Dissolution: The purified N-methylated indazole compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, chloroform) to create a near-saturated solution.
-
Evaporation: The solution is set aside in a loosely covered container at room temperature. This allows the solvent to evaporate slowly over several hours or days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, leading to the formation of a supersaturated solution from which single crystals can nucleate and grow.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution for analysis.
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure. The process involves data collection, structure solution, and refinement.
Representative Protocol: Structure Determination [4][5][6]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer.
-
Data Collection: The crystal is cooled (typically to ~193 K or ~293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[4][5][6] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. An absorption correction is typically applied.[4][5]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. Programs like SHELXS or ShelXT are commonly used for this step.[4][6]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions. Programs such as SHELXL are standard for refinement.[4][6]
-
Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in structural chemistry. The following workflows are rendered using Graphviz (DOT language) as specified.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | CoLab [colab.ws]
- 9. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of (1-Methyl-1H-indazol-4-YL)methanol in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (1-Methyl-1H-indazol-4-YL)methanol, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information on its expected solubility characteristics based on its chemical structure, data from its parent analogue, (1H-Indazol-4-YL)methanol, and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Introduction to this compound
This compound is a heterocyclic compound featuring an indazole core with a methyl group at the N1 position and a hydroxymethyl substituent at the 4-position. The indazole scaffold is a prominent feature in many biologically active compounds, including kinase inhibitors used in oncology.[1] The methylation at the N1 position can significantly alter the physicochemical properties of the molecule, including its solubility, compared to its parent compound, (1H-Indazol-4-YL)methanol. Understanding the solubility of this compound is critical for its use in drug discovery, enabling effective formulation, and ensuring reliable results in biological assays.
Predicted Solubility Profile
The molecule possesses both a hydrophobic and a hydrophilic region. The bicyclic indazole ring system is largely nonpolar and contributes to its solubility in organic solvents, while the hydroxymethyl group (-CH2OH) is polar and capable of forming hydrogen bonds, which would suggest some solubility in polar protic solvents.[1] The addition of the methyl group at the N1 position, compared to the parent (1H-indazol-4-yl)methanol, is expected to increase its lipophilicity, potentially enhancing its solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderately Soluble | The hydroxymethyl group can engage in hydrogen bonding with solvents like ethanol and methanol. |
| (e.g., Methanol, Ethanol) | ||
| Polar Aprotic | Soluble | Solvents like DMSO and DMF are good general solvents for a wide range of organic molecules. |
| (e.g., DMSO, DMF, Acetone) | ||
| Nonpolar | Sparingly Soluble | The overall polarity of the molecule due to the hydroxymethyl group may limit solubility in highly nonpolar solvents like hexane. |
| (e.g., Hexane, Toluene) | The methylated indazole core provides some lipophilic character, which may allow for some solubility in solvents like toluene.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.
Thermodynamic Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For added certainty, filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Diagram 1: Workflow for Shake-Flask Solubility Determination
Workflow for the shake-flask method to determine thermodynamic solubility.
Synthesis Workflow
This compound is not a naturally occurring compound and requires chemical synthesis. A plausible synthetic route involves the N-methylation of a suitable indazole precursor. The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base and solvent.[5][6]
Diagram 2: Potential Synthesis Route for this compound
A potential synthetic pathway for the N-methylation of (1H-Indazol-4-YL)methanol.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not extensively published, its chemical structure suggests moderate solubility in polar solvents and potentially enhanced solubility in less polar organic solvents compared to its parent compound. For drug development professionals and researchers, the experimental protocols provided in this guide, particularly the shake-flask method, offer a robust framework for determining the precise solubility profile of this important pharmaceutical intermediate. The generation of such data is a critical step in advancing the use of this compound in medicinal chemistry and drug discovery programs.
References
- 1. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. enamine.net [enamine.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core for Diverse Pharmacological Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of numerous clinically successful drugs and a robust pipeline of investigational agents. This technical guide provides a comprehensive overview of the key pharmacological targets of indazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.
Key Pharmacological Targets and Quantitative Data
Indazole derivatives have demonstrated significant activity against several important classes of pharmacological targets. The following tables summarize the in vitro potency of representative indazole-based compounds against their respective targets, expressed as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values.
Protein Kinase Inhibitors
Protein kinases are a major focus for indazole-based drug discovery, particularly in oncology. The indazole core serves as an effective hinge-binding motif for many ATP-competitive kinase inhibitors.
Table 1: Indazole Derivatives as Protein Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [1] |
| PDGFRβ, c-Kit | 1.6, 1.7 | [2] | |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [3][4][5] |
| PDGFRα, PDGFRβ, c-Kit | 71, 84, 74 | [3] | |
| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | [6] |
| Indazole Derivative 21 | Aurora B | 31 | [6] |
| Indazole Derivative 30 | Aurora A | 85 | [6] |
| Indazole Derivative 59a | Pim-1, Pim-2 | 3, 11 | [3][5] |
| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 | [3] |
| Indazole Carboxamide 93b | TTK/Mps1 | 5.9 | [3] |
Histone Deacetylase (HDAC) Inhibitors
HDACs are crucial epigenetic regulators, and their inhibition has proven to be a valid therapeutic strategy in oncology. Certain indazole derivatives have shown potent HDAC inhibitory activity.
Table 2: Indazole Derivatives as HDAC Inhibitors
| Compound Name | Target HDAC(s) | IC50 / Ki (nM) | Reference(s) |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 243, 453, 248 | |
| Belinostat | Pan-HDAC | Varies by isoform |
Serotonin 5-HT3 Receptor Antagonists
The 5-HT3 receptor, a ligand-gated ion channel, is a key target for the management of nausea and vomiting, particularly chemotherapy-induced. Indazole-based compounds are prominent in this class.
Table 3: Indazole Derivatives as 5-HT3 Receptor Antagonists
| Compound Name | Target Receptor | Ki (nM) | Reference(s) |
| Granisetron | 5-HT3 | ~0.32 (as [3H]-GR65630) |
Other Emerging Targets
Indazole derivatives are being explored for their activity against a growing number of other targets.
Table 4: Indazole Derivatives Targeting Other Enzymes
| Compound Name | Target Enzyme | IC50 (nM) | Reference(s) |
| Niraparib | PARP-1, PARP-2 | Potent inhibitor | |
| Indazole Derivatives | IDO1 | Varies by compound | [4] |
Note: Specific IC50 values for Niraparib and various IDO1-inhibiting indazole derivatives require further targeted searches for a comprehensive compilation.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of pharmacological agents. The following sections provide representative protocols for key assays used to characterize the interaction of indazole derivatives with their primary targets.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test indazole derivative
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test indazole derivative in DMSO, and then dilute further in kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a method for measuring the inhibitory activity of indazole derivatives against HDAC enzymes.
Principle: A fluorogenic substrate containing an acetylated lysine residue is used. Deacetylation by HDACs makes the substrate susceptible to a developing enzyme that cleaves the deacetylated substrate, releasing a fluorescent molecule.
Materials:
-
Recombinant HDAC enzyme or nuclear extract containing HDACs
-
Fluorogenic HDAC substrate
-
Test indazole derivative
-
HDAC assay buffer
-
Developer solution containing a proteolytic enzyme and a deacetylase inhibitor (to stop the reaction)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test indazole derivative.
-
In the wells of a black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the diluted test compound or vehicle control.
-
Add the HDAC enzyme source to initiate the reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
5-HT3 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of an indazole derivative for the 5-HT3 receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the 5-HT3 receptor in a membrane preparation.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT3 receptor (e.g., HEK293 cells)
-
Radiolabeled 5-HT3 antagonist (e.g., [3H]Granisetron)
-
Test indazole derivative
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of the test indazole derivative.
-
In reaction tubes, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by indazole derivatives is crucial for elucidating their mechanism of action and predicting their physiological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways targeted by these compounds.
VEGFR Signaling Pathway
Indazole derivatives like Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis.
Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.
5-HT3 Receptor Signaling Pathway
Granisetron, an indazole derivative, is an antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.
Caption: 5-HT3 receptor signaling and its antagonism by Granisetron.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an indazole derivative.
Caption: General experimental workflow for IC50 determination.
Conclusion
The indazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics targeting a wide range of pharmacological targets. The versatility of this core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational overview of the key targets, quantitative data, and experimental methodologies relevant to the study of indazole derivatives. It is intended to serve as a valuable resource for researchers and drug developers working to harness the full therapeutic potential of this remarkable chemical entity. Further exploration into less common targets and the development of novel indazole-based chemical matter will undoubtedly lead to the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Indazole-4-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Among the various functionalized indazoles, substituted indazole-4-methanol derivatives have garnered significant attention as versatile intermediates in the synthesis of pharmacologically active compounds, particularly as potent kinase inhibitors for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on experimental protocols, quantitative structure-activity relationship (SAR) data, and the signaling pathways they modulate.
Discovery and Biological Significance
Indazole derivatives are prevalent in a number of FDA-approved drugs, including the anti-emetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.[3] In the realm of oncology, the indazole nucleus is a key feature of several successful kinase inhibitors such as Axitinib and Pazopanib.[4][5] The hydroxymethyl group at the 4-position of the indazole ring provides a crucial anchor for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][6] These derivatives have shown significant promise as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and p21-activated kinase 1 (PAK1), which are implicated in the proliferation and survival of cancer cells.[7][8]
Synthesis of the Core Scaffold: (1H-Indazol-4-yl)methanol
The synthesis of the (1H-indazol-4-yl)methanol core requires a strategic approach to achieve the desired regiochemistry. A common and effective route involves the preparation of a 4-carboxy-substituted indazole precursor, followed by reduction to the corresponding alcohol.
Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate
A plausible synthetic route to methyl 1H-indazole-4-carboxylate, a key precursor, can be adapted from established methods for related isomers.[9]
Materials:
-
Appropriately substituted 2-methyl-3-nitrobenzoic acid
-
Thionyl chloride
-
Ammonia
-
Sodium hypobromite (or a similar Hofmann rearrangement reagent)
-
Sodium nitrite
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Amidation: Convert the starting 2-methyl-3-nitrobenzoic acid to the corresponding amide by first treating with thionyl chloride to form the acid chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: Subject the resulting amide to a Hofmann rearrangement using sodium hypobromite to yield 2-methyl-3-nitroaniline.
-
Diazotization and Cyclization: Dissolve the 2-methyl-3-nitroaniline in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Gentle warming of the reaction mixture will induce cyclization to the corresponding nitroindazole.
-
Reduction of the Nitro Group: The nitro group on the indazole ring is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Sandmeyer Reaction: The resulting aminoindazole is subjected to a Sandmeyer reaction. The amine is diazotized with sodium nitrite and hydrochloric acid, and the diazonium salt is then treated with cuprous cyanide to introduce a cyano group at the 4-position.
-
Esterification: The 4-cyanoindazole is then hydrolyzed to the carboxylic acid, which is subsequently esterified to methyl 1H-indazole-4-carboxylate by refluxing in methanol with a catalytic amount of sulfuric acid.
Characterization Data (for a related isomer, Methyl 1H-indazole-3-carboxylate):
-
¹H NMR (CDCl₃): δ 8.31 (d, J = 8.2 Hz, 1H), 7.63 (d, J = 8.3 Hz, 3H), 7.46 (t, J = 7.4 Hz, 1H), 7.37 (t, J = 7.2 Hz, 1H), 7.06 (d, J = 8.5 Hz, 2H), 4.07 (s, 3H), 3.89 (s, 3H).[1]
-
¹³C NMR (125 MHz, CDCl₃): δ 163.1, 159.4, 140.5, 136.2, 132.2, 127.5, 125.6, 124.2, 123.6, 122.3, 114.6, 110.8, 55.6, 52.1.[1]
-
HRMS (EI): calcd. for C₁₆H₁₄N₂O₃ [M]⁺ 282.1004, found 282.1003.[1]
Experimental Protocol: Reduction to (1H-Indazol-4-yl)methanol
The reduction of the methyl ester to the primary alcohol is a critical step in the synthesis of the core scaffold.
Materials:
-
Methyl 1H-indazole-4-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated potassium sodium tartrate solution
-
Ethyl acetate
Procedure:
-
Dissolve methyl 1H-indazole-4-carboxylate in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.
-
Add the DIBAL-H solution dropwise to the cooled solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (1H-indazol-4-yl)methanol by column chromatography on silica gel.
Derivatization and Structure-Activity Relationship (SAR)
The (1H-indazol-4-yl)methanol core is a versatile platform for the synthesis of a diverse library of compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for the introduction of various substituents through etherification or esterification. Furthermore, the nitrogen atoms of the indazole ring can be alkylated or arylated to explore additional chemical space.
Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors [7]
| Compound | R¹ | R² | PAK1 IC₅₀ (nM) |
| 1a | H | Phenyl | >10000 |
| 1b | H | 4-Fluorophenyl | 5860 |
| 1c | H | 4-Chlorophenyl | 2450 |
| 1d | H | 4-Methylphenyl | 3420 |
| 30l | 4-Fluorobenzyl | 4-(Piperidin-1-yl)phenyl | 9.8 |
This table is a representative summary based on data for a related scaffold and illustrates the principles of SAR that can be applied to the design of indazole-4-methanol derivatives.
The data suggests that substitution at both the N1 position of the indazole and on the carboxamide moiety significantly impacts the inhibitory activity against PAK1. The introduction of a 4-fluorobenzyl group at the N1 position and a substituted phenyl ring on the amide nitrogen, particularly with a hydrophilic group like a piperidine, leads to a dramatic increase in potency.[7] These findings highlight the importance of exploring substitutions that can interact with specific pockets of the kinase active site.
Signaling Pathways Modulated by Substituted Indazole Derivatives
Substituted indazole derivatives exert their biological effects by inhibiting protein kinases that are key components of intracellular signaling pathways crucial for cell growth, proliferation, and survival. Two such pathways that are often dysregulated in cancer are the PI3K/Akt and the Wnt/β-catenin pathways, both of which can be influenced by kinases such as PLK4.[10][11][12]
The PLK4 and PI3K/Akt Signaling Axis
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[10] PLK4 has been shown to promote cancer cell invasion and metastasis through the activation of the PI3K/Akt signaling pathway.[10] Inhibition of PLK4 by substituted indazole derivatives can therefore disrupt this oncogenic signaling cascade.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, promoting cell proliferation.[2][6][13][14][15] Kinase inhibitors can interfere with this pathway at various levels.
Conclusion
Substituted indazole-4-methanol derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthesis, while requiring careful regiochemical control, provides a versatile platform for the generation of diverse chemical libraries. The insights gained from SAR studies on related indazole scaffolds offer a rational basis for the design of potent and selective kinase inhibitors. By targeting key signaling pathways such as the PLK4/PI3K/Akt and Wnt/β-catenin cascades, these compounds have the potential to address the unmet needs in the treatment of various cancers. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of substituted indazole-4-methanol derivatives.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Theoretical DFT Studies on Indazole Derivatives for Researchers and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic compound, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its significance in drug design.[2] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure, reactivity, and spectroscopic properties of indazole derivatives, thereby guiding the rational design of novel therapeutic agents. This guide provides an in-depth overview of theoretical DFT studies on indazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Concepts in DFT Analysis of Indazole Derivatives
DFT calculations provide valuable insights into the molecular properties of indazole derivatives, which can be correlated with their biological activity. Key parameters investigated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and bioactivity of a molecule. The HOMO energy (EHOMO) is associated with the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability.[3] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.[4]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.[6]
-
Geometric Parameters: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Quantitative Data from DFT Studies
The following tables summarize key quantitative data obtained from DFT studies on various indazole derivatives. These data are essential for comparing the electronic and structural properties of different derivatives and for developing structure-activity relationships (SAR).
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors of 3-Carboxamide Indazole Derivatives [4]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) | Electrophilicity Index (ω) |
| 8a | -6.21 | -1.23 | 4.98 | 2.49 | 0.40 | 3.72 | 2.78 |
| 8c | -6.35 | -1.42 | 4.93 | 2.47 | 0.41 | 3.89 | 3.08 |
| 8s | -6.54 | -1.61 | 4.93 | 2.47 | 0.41 | 4.08 | 3.37 |
| 8u | -5.89 | -1.54 | 4.35 | 2.18 | 0.46 | 3.72 | 3.17 |
| 8x | -5.91 | -1.78 | 4.13 | 2.07 | 0.48 | 3.85 | 3.58 |
| 8z | -5.99 | -1.87 | 4.12 | 2.06 | 0.49 | 3.93 | 3.75 |
Table 2: Calculated Global Reactivity Parameters for Substituted 1H-Indazole Derivatives as Corrosion Inhibitors [7]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) |
| 4-fluoro-1H-indazole | -6.83 | -0.87 | 5.96 | 2.98 | 0.34 | 3.85 |
| 4-chloro-1H-indazole | -6.91 | -1.11 | 5.80 | 2.90 | 0.34 | 4.01 |
| 4-bromo-1H-indazole | -6.88 | -1.17 | 5.71 | 2.86 | 0.35 | 4.03 |
| 4-methyl-1H-indazole | -6.31 | -0.71 | 5.60 | 2.80 | 0.36 | 3.51 |
| 4-amino-1H-indazole | -5.85 | -0.52 | 5.33 | 2.67 | 0.37 | 3.18 |
| 4-hydroxy-1H-indazole | -6.11 | -0.73 | 5.38 | 2.69 | 0.37 | 3.42 |
Experimental and Computational Protocols
Synthesis of 3-Carboxamide Indazole Derivatives[8]
A general procedure for the synthesis of 3-carboxamide indazole derivatives (compounds 8a-8z) involves the following steps:
-
To a stirred solution of 1-butyl-1H-indazole-3-carboxylic acid (250 mg, 1.146 mmol) in DMF (10 mL), HATU (2 equivalents) and DIPEA (3 equivalents) are added.
-
The respective commercial amine (2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 8–16 hours.
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (4 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
DFT Calculation Methodology[4][6]
The following protocol is a representative example of the methodology used for DFT calculations on indazole derivatives:
-
Software: All calculations are performed using the GAUSSIAN 09 suite of programs.[4]
-
Method: The geometries of the indazole derivatives are optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.[6]
-
Basis Set: The 6-311+G(d,p) or 6-31+G(d,p) basis sets are commonly employed for these calculations.[4]
-
Properties Calculated:
-
Optimized molecular geometries (bond lengths, bond angles, dihedral angles).
-
Frontier Molecular Orbital energies (EHOMO and ELUMO).
-
Global reactivity descriptors are calculated from the HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP) maps are generated from the optimized structures.
-
-
Analysis: The output files are analyzed to extract the desired quantitative data and to visualize the molecular orbitals and MEP surfaces.
Visualizing Indazole Derivative Mechanisms and Pathways
DFT-Calculated Reaction Pathway for N-Alkylation of Indazole
The regioselective N-alkylation of indazoles is a critical step in the synthesis of many biologically active compounds. DFT calculations can elucidate the reaction mechanism and predict the preferred site of alkylation (N1 vs. N2). The following diagram illustrates a simplified reaction coordinate for the N-alkylation of a substituted indazole.[8]
Caption: A representative reaction coordinate diagram for the N-alkylation of an indazole derivative.
Inhibition of TNF-α Signaling Pathway by Indazole Derivatives
Some indazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α. The primary signaling pathway induced by TNF-α involves the activation of NF-κB and AP-1 transcription factors. The following diagram illustrates a simplified overview of this pathway and the potential point of inhibition by indazole derivatives.[9]
Caption: Simplified TNF-α signaling pathway and potential inhibition by indazole derivatives.
Theoretical DFT studies are an indispensable component of modern drug discovery and materials science research involving indazole derivatives. By providing detailed insights into the electronic and structural properties of these molecules, DFT calculations enable the prediction of their reactivity, stability, and potential biological activity. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers, facilitating the rational design and development of novel indazole-based compounds with enhanced therapeutic potential. The visualization of reaction mechanisms and signaling pathways further aids in understanding the mode of action of these versatile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Methyl-1H-indazol-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of (1-Methyl-1H-indazol-4-YL)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the commercially available 4-Bromo-1H-indazole and proceeds through three key transformations: N-methylation, lithium-halogen exchange followed by formylation, and subsequent reduction of the resulting aldehyde to the target primary alcohol.
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic route for this compound.
Data Presentation
The following table summarizes the key transformations and expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Expected Yield (%) |
| 1 | N-Methylation | 4-Bromo-1H-indazole | 4-Bromo-1-methyl-1H-indazole | Iodomethane, Potassium Carbonate | Acetone | ~60%[1] |
| 2 | Formylation | 4-Bromo-1-methyl-1H-indazole | 1-Methyl-1H-indazole-4-carbaldehyde | n-Butyllithium, N,N-Dimethylformamide | THF | 70-80% (estimated) |
| 3 | Reduction | 1-Methyl-1H-indazole-4-carbaldehyde | This compound | Sodium Borohydride | Methanol | >90% (estimated) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole
This procedure outlines the N-methylation of 4-bromo-1H-indazole.[1]
-
Materials and Reagents:
-
4-Bromo-1H-indazole
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetone
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromo-1H-indazole (1.0 eq.) and acetone (15-30 mL per gram of starting material).
-
Add potassium carbonate (3.0 eq.) to the suspension and stir at room temperature for 30 minutes.
-
Slowly add iodomethane (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the acetone by rotary evaporation.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated saline solution (3 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/cyclohexane, 1:2) to afford 4-bromo-1-methyl-1H-indazole as a white solid.[1]
-
Step 2: Synthesis of 1-Methyl-1H-indazole-4-carbaldehyde
This procedure describes the formylation of 4-bromo-1-methyl-1H-indazole via a lithium-halogen exchange reaction. This protocol is adapted from general procedures for the formylation of aryl bromides.[2][3][4]
-
Materials and Reagents:
-
4-Bromo-1-methyl-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-methyl-1H-indazole-4-carbaldehyde by silica gel column chromatography.
-
Step 3: Synthesis of this compound
This protocol details the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
-
Materials and Reagents:
-
1-Methyl-1H-indazole-4-carbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-methyl-1H-indazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
References
Application Notes and Protocols for the N-methylation of 1H-indazole-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the regioselective N-methylation of 1H-indazole-4-methanol, a critical process in the synthesis of various biologically active compounds. The indazole scaffold is a prominent pharmacophore, and controlling the position of alkylation on the nitrogen atoms of the pyrazole ring is crucial for modulating pharmacological activity.[1][2][3][4][5]
The primary challenge in the N-alkylation of indazoles is the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of regioisomers.[1][6] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[7][8] Generally, N1-alkylation is under thermodynamic control, yielding the more stable isomer, while N2-alkylation is often the result of kinetic control.[6][7][9]
This guide outlines two primary protocols: a robust method for achieving high N1-selectivity and an alternative procedure that can favor the formation of the N2-isomer.
Data Presentation
The following table summarizes the key quantitative parameters for the selective N-methylation of 1H-indazole-4-methanol.
| Parameter | Protocol 1: N1-Methylation | Protocol 2: N2-Methylation (Alternative) |
| Starting Material | 1H-indazole-4-methanol (1.0 equiv) | 1H-indazole-4-methanol (1.0 equiv) |
| Methylating Agent | Methyl Iodide (1.1 equiv) | Methanol (2.3 equiv) |
| Base/Reagent | Sodium Hydride (NaH), 60% in oil (1.2 equiv) | Triphenylphosphine (PPh3) (2.0 equiv) |
| Diethyl azodicarboxylate (DEAD) (2.0 equiv) | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to 50 °C |
| Reaction Time | 16-24 hours | 2-4 hours |
| Typical Yield | High N1 selectivity (>95%) | Predominantly N2 isomer |
| Purification | Flash column chromatography | Flash column chromatography |
Experimental Protocols
Protocol 1: Selective N1-Methylation using Sodium Hydride and Methyl Iodide
This protocol is optimized for achieving high N1-regioselectivity, which is often desired due to the greater thermodynamic stability of the N1-substituted indazole.[3][5][7] The use of a strong, non-coordinating base like sodium hydride in an aprotic solvent such as THF strongly favors N1-alkylation.[3][8]
Materials:
-
1H-indazole-4-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-indazole-4-methanol (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration of approximately 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8][10]
-
Purify the crude residue by flash column chromatography on silica gel to separate the N1 and any minor N2 isomer, affording the pure (1-methyl-1H-indazol-4-yl)methanol.
Protocol 2: N2-Methylation using Mitsunobu Conditions
Mitsunobu conditions have been shown to favor the formation of the N2-alkylated indazole isomer.[3][11] This protocol provides an alternative synthetic route for accessing the kinetically favored product.
Materials:
-
1H-indazole-4-methanol
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, dissolve 1H-indazole-4-methanol (1.0 equivalent), triphenylphosphine (2.0 equivalents), and methanol (2.3 equivalents) in anhydrous THF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (2.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.[11]
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ethyl acetate and wash with water and then brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (2-methyl-2H-indazol-4-yl)methanol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the N1 and N2-methylation of 1H-indazole-4-methanol.
Caption: A generalized workflow for the N-methylation of 1H-indazole-4-methanol.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application of (1-Methyl-1H-indazol-4-YL)methanol in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of a variety of diseases, particularly cancer. The unique chemical properties of the indazole ring allow it to mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases. (1-Methyl-1H-indazol-4-YL)methanol and its derivatives, such as (1-Methyl-1H-indazol-4-YL)boronic acid, serve as versatile building blocks in the synthesis of these inhibitors. The methyl group at the N1 position can enhance metabolic stability and cellular permeability, while the functional group at the 4-position provides a convenient handle for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
This document provides detailed application notes on the use of the (1-Methyl-1H-indazol-4-YL) moiety in the design of kinase inhibitors, focusing on its application in targeting key kinases such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and FMS-like Tyrosine Kinase 3 (FLT3). It includes representative experimental protocols for the synthesis of such inhibitors via Suzuki-Miyaura coupling and for the biological evaluation of their inhibitory activity.
Key Kinase Targets and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several important kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.
1. Transforming Growth Factor-β-Activated Kinase 1 (TAK1):
TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in mediating inflammatory and stress responses. It is activated by various stimuli, including cytokines like TNF-α and IL-1β, and acts as a central node in signaling cascades that lead to the activation of the NF-κB and JNK/p38 MAPK pathways. Dysregulation of TAK1 signaling is implicated in inflammatory diseases and various cancers, making it an attractive therapeutic target.
2. FMS-like Tyrosine Kinase 3 (FLT3):
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, driving uncontrolled cell growth through downstream pathways like PI3K/AKT, RAS/MAPK, and STAT5.[1]
Data Presentation: In Vitro Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative indazole-based kinase inhibitors against their respective targets. While specific data for inhibitors derived directly from this compound is limited in publicly available literature, the data for closely related analogs, such as those with substitution at the 6-position, demonstrate the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 26 (analogue) | TAK1 | 55 | [2] |
| Takinib (Reference) | TAK1 | 187 | [2] |
| Compound 8r (analogue) | FLT3 | 41.6 | [3] |
| Compound 8r (analogue) | FLT3-ITD (W51) | 22.8 | [3] |
| Compound 8r (analogue) | FLT3-TKD (D835Y) | 5.64 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors incorporating the (1-Methyl-1H-indazol-4-YL) moiety.
Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between (1-Methyl-1H-indazol-4-yl)boronic acid and a suitable aryl halide to form a biaryl kinase inhibitor scaffold.
Materials:
-
(1-Methyl-1H-indazol-4-yl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., bromo- or iodo-substituted heterocycle) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add (1-Methyl-1H-indazol-4-yl)boronic acid, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase using a commercially available luminescence-based assay.
Materials:
-
Purified recombinant target kinase (e.g., TAK1, FLT3)
-
Kinase-specific substrate
-
Adenosine Triphosphate (ATP)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.
-
Prepare an ATP solution in kinase assay buffer and add it to the wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a general method to assess the anti-proliferative effect of a kinase inhibitor on a cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound and its derivatives are valuable and versatile building blocks for the design and synthesis of novel kinase inhibitors. The strategic incorporation of this moiety allows for the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The provided protocols offer a foundational framework for the synthesis and biological evaluation of such compounds, enabling further exploration of the therapeutic potential of this promising chemical scaffold.
References
Application Note and Protocol for the Purification of (1-Methyl-1H-indazol-4-YL)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (1-Methyl-1H-indazol-4-YL)methanol using silica gel column chromatography. This compound and its derivatives are important intermediates in the synthesis of pharmacologically active compounds. Ensuring the high purity of this starting material is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for efficient purification.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The purification of synthetic intermediates, such as this compound, is a crucial step in the drug discovery and development process. Column chromatography is a standard and effective technique for the purification of organic compounds.[1] This application note describes a robust method for the purification of this compound using silica gel column chromatography with a hexane and ethyl acetate solvent system.
Physicochemical Properties
This compound is a solid at room temperature.[2] Its structure, featuring a moderately polar indazole core and a polar hydroxymethyl group, suggests it will have moderate solubility in polar organic solvents.[2] The presence of the methyl group slightly increases its lipophilicity compared to the parent compound, (1H-indazol-4-YL)methanol.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Expected to be a solid | [2] |
| Solubility | Moderately soluble in polar solvents | [2] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[1]
-
n-Hexane (ACS grade or distilled)
-
Ethyl Acetate (ACS grade or distilled)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[1]
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
UV lamp for TLC visualization
Method Development using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[1]
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust as necessary.
-
Visualize the developed plate under a UV lamp (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1] This ensures good separation from impurities on the column.
Column Chromatography Procedure
3.3.1. Column Packing
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3.3.2. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.[1]
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[1]
-
Carefully add the dry sample onto the sand layer in the packed column.
3.3.3. Elution and Fraction Collection
-
Begin elution with the mobile phase determined by TLC (e.g., hexane:ethyl acetate 7:3).
-
Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Once the desired compound has been eluted, the polarity of the mobile phase can be increased to elute any remaining, more polar impurities.
3.3.4. Product Isolation
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the purity of the final product by an appropriate analytical method (e.g., NMR, LC-MS).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[1] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common solvent system for indazole derivatives.[3] |
| Optimal Rf | 0.2 - 0.3 | Determined by TLC to ensure good separation.[1] |
| Sample Loading | Dry Loading | Generally provides better resolution than wet loading.[1] |
| Detection | UV light (254 nm) | For visualizing the compound on TLC plates. |
Troubleshooting
-
Poor Separation: If the compound and impurities elute together, optimize the mobile phase. A less polar solvent system (higher hexane content) will increase retention, potentially improving separation. A gradient elution (gradually increasing the ethyl acetate concentration) can also be effective.
-
Compound Stuck on Column: If the compound does not elute, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Tailing on TLC/Column: Tailing can be caused by acidic or basic impurities or interactions with the silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes help.
Conclusion
The protocol described provides a reliable method for the purification of this compound. By carefully performing TLC for method development and following the outlined column chromatography procedure, a high degree of purity can be achieved, which is essential for its use in further research and development.
References
Application Notes and Protocols for (1-Methyl-1H-indazol-4-YL)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1-Methyl-1H-indazol-4-YL)methanol as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous pharmacologically active molecules, and this particular derivative offers a valuable building block for the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, among other therapeutic agents.
Synthetic Applications Overview
This compound is primarily utilized as a precursor for the introduction of the 1-methyl-1H-indazol-4-ylmethyl moiety into larger molecular frameworks. The hydroxyl group can be readily converted into a variety of functional groups, enabling diverse coupling strategies. A common and highly useful transformation is its conversion to the corresponding benzylic chloride, 4-(chloromethyl)-1-methyl-1H-indazole. This activated intermediate can then be used in nucleophilic substitution reactions to form ethers, esters, and carbon-carbon bonds, facilitating the construction of complex drug candidates.
Key Applications:
-
Synthesis of PARP Inhibitors: The indazole nucleus is a core structural motif in several PARP inhibitors, such as Niraparib. This compound serves as a key precursor for constructing the indazole portion of these molecules.
-
Synthesis of Kinase Inhibitors: The indazole scaffold is also prevalent in various kinase inhibitors. The functionalized methyl group at the 4-position allows for the exploration of structure-activity relationships (SAR) by introducing different substituents that can interact with the kinase active site.
-
General Organic Synthesis: Beyond specific therapeutic targets, this intermediate is valuable for the synthesis of a wide range of substituted indazole derivatives for screening in drug discovery programs.
Experimental Protocols
Synthesis of this compound
A plausible two-step synthesis starting from the commercially available 4-bromo-1H-indazole is outlined below. This procedure first involves the regioselective N-methylation of the indazole ring, followed by a lithium-halogen exchange and formylation, and subsequent reduction to the desired alcohol.
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole
This protocol is adapted from established methods for the N-alkylation of indazoles.
| Parameter | Value |
| Reactants | 4-Bromo-1H-indazole, Iodomethane, Potassium Carbonate |
| Solvent | Acetone |
| Reaction Time | 3-8 hours |
| Temperature | Reflux |
| Purification | Silica gel column chromatography |
Protocol:
-
To a stirred solution of 4-bromo-1H-indazole (1.0 eq.) in acetone, add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add iodomethane (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 4-bromo-1-methyl-1H-indazole.
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by quenching with a formylating agent and subsequent reduction.
| Parameter | Value |
| Reactants | 4-Bromo-1-methyl-1H-indazole, n-Butyllithium, N,N-Dimethylformamide (DMF), Sodium Borohydride |
| Solvent | Anhydrous Tetrahydrofuran (THF), Methanol |
| Reaction Time | Varies per step |
| Temperature | -78 °C to room temperature |
| Purification | Silica gel column chromatography |
Protocol:
-
Dissolve 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-methyl-1H-indazole-4-carbaldehyde.
-
Dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise and stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.
Application Protocol: Synthesis of 4-(Chloromethyl)-1-methyl-1H-indazole
This protocol details the conversion of the starting alcohol to a more reactive chloromethyl intermediate, a key step for subsequent nucleophilic substitution reactions.
| Parameter | Value |
| Reactants | This compound, Thionyl chloride |
| Solvent | Dichloromethane (DCM) or Chloroform |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to room temperature |
| Work-up | Aqueous work-up |
Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-1-methyl-1H-indazole. This intermediate is often used immediately in the next step without further purification.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | N-Methylation of 4-bromo-1H-indazole | Iodomethane, K₂CO₃ | 70-85 |
| 2 | Conversion to this compound | n-BuLi, DMF, NaBH₄ | 50-70 (over two steps) |
| 3 | Chlorination of this compound | Thionyl chloride | >90 (often used crude) |
Visualizations
Caption: Synthetic pathway to and application of this compound.
Application Notes and Protocols for Scaling Up Indazole N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives demonstrating significant therapeutic potential. The regioselective N-alkylation of indazoles, however, presents a common challenge, often yielding a mixture of N1 and N2 isomers.[1][2][3][4] Achieving high regioselectivity is crucial for the efficient synthesis of specific, biologically active molecules.[4] This document provides detailed protocols and application notes for the scalable and regioselective N-alkylation of indazoles, focusing on methods suitable for laboratory and pilot plant scale-up.
Key Methodologies for Scalable Indazole N-Alkylation
Several strategies have been developed to address the challenge of regioselective indazole N-alkylation on a larger scale. The choice of methodology often depends on the specific substrate, desired regioselectivity (N1 vs. N2), and available equipment. This guide will focus on three prominent and scalable approaches:
-
Thermodynamically Controlled N1-Selective Alkylation: A robust two-step process involving enamine formation and subsequent hydrogenation, which has been successfully demonstrated on a 100 g scale.[1][2][5]
-
Optimized Base-Mediated SN2 Alkylation: This classic approach relies on the careful selection of base and solvent to favor the formation of the thermodynamically stable N1-isomer.[6][7][8]
-
Phase-Transfer Catalysis (PTC): A green and efficient alternative that facilitates the reaction between the indazole salt and the alkylating agent in a biphasic system, offering improved safety and scalability.[9][10][11]
Data Presentation: Comparison of Scalable N-Alkylation Protocols
The following tables summarize key quantitative data from representative protocols for each methodology, allowing for easy comparison of their efficacy and scalability.
Table 1: Thermodynamically Controlled N1-Selective Alkylation via Reductive Amination [12]
| Indazole Substrate | Aldehyde/Ketone | Catalyst | Solvent | Scale | Yield (N1-isomer) | N1:N2 Ratio |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyraldehyde | 5% Pt/C | Toluene | 100 g | 72% (as pTSA salt) | >99:1 |
| 1H-Indazole | Cyclohexanecarbaldehyde | 5% Pt/C | Toluene | Not Specified | Good | >99:1 |
| 1H-Indazole | Acetone | 5% Pt/C | Toluene | Not Specified | Good | >99:1 |
Table 2: Optimized Base-Mediated SN2 N1-Alkylation [7]
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Scale | Yield (N1-isomer) | N1:N2 Ratio |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | rt | 1 mmol | 85% | >99:1 |
| 3-Methyl-1H-indazole | n-Pentyl bromide | NaH | THF | rt | 1 mmol | 82% | 93:7 |
| 1H-Indazole | n-Pentyl bromide | K2CO3 | DMF | rt | 1 mmol | 55% | 1.5:1 |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyl bromide | K2CO3 | DMF | 120 °C | 7.84 mmol | 47% | 58:42 |
Table 3: Phase-Transfer Catalysis (PTC) for N-Alkylation [9][10]
| Nucleophile | Alkylating Agent | Catalyst | Solvent System | Temperature | Scale | Conversion | Purity |
| Indole | Benzyl chloride | TBAB | Toluene/50% NaOH | 70 °C | Multigram | >99% | >90% |
| Pyrrole | Benzyl chloride | TBAB | Toluene/50% NaOH | 70 °C | Multigram | >99% | >90% |
Note: While the PTC examples provided are for indole and pyrrole, the methodology is directly applicable to indazole N-alkylation.
Experimental Protocols
Protocol 1: Thermodynamically Controlled N1-Selective Indazole Alkylation (100 g Scale)
This protocol describes a two-step, one-pot process for the highly selective N1-alkylation of indazoles via a formal reductive amination, as demonstrated for the synthesis of methyl 5-bromo-1-isobutyl-1H-indazole-6-carboxylate.[2][12]
Materials:
-
Methyl 5-bromo-1H-indazole-6-carboxylate (100 g)
-
Isobutyraldehyde
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Toluene
-
Triethylamine (Et3N)
-
5% Platinum on carbon (Pt/C)
-
Hydrogen gas (H2)
-
Nitrogen gas (N2)
Equipment:
-
Multi-neck round-bottom flask or reactor of appropriate size
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap
-
Condenser
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
Step 1: Enamine Formation
-
To a suitable reactor under a nitrogen atmosphere, add methyl 5-bromo-1H-indazole-6-carboxylate, isobutyraldehyde, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and collect the water formed using a Dean-Stark trap.
-
Monitor the reaction by a suitable analytical method (e.g., LCMS, TLC) until the starting material is consumed.
-
Cool the reaction mixture and add triethylamine to quench the acid catalyst. This is crucial to prevent the reversion of the enamine product.[12]
Step 2: Hydrogenation
-
To the crude enamine solution from Step 1, add 5% Pt/C catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 40 psi) and maintain the temperature at approximately 30 °C.[12]
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases and the reaction is complete as monitored by LCMS or TLC.
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
The resulting solution containing the N1-alkylated indazole can be further purified by crystallization or chromatography. For this specific example, the product was isolated as its p-toluenesulfonate salt.[2]
Workflow for Thermodynamically Controlled N1-Alkylation
Caption: Workflow for the two-step, one-pot N1-selective indazole alkylation.
Protocol 2: Optimized Base-Mediated SN2 N1-Alkylation
This protocol describes a general procedure for the N1-selective alkylation of indazoles using sodium hydride in tetrahydrofuran, which has been shown to provide high regioselectivity for a variety of substrates.[7][8]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Equipment:
-
Dry, multi-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringe or dropping funnel for additions
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, add the substituted 1H-indazole to a dry flask.
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LCMS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Logical Flow for Base-Mediated SN2 N1-Alkylation
Caption: Decision and process flow for selective N1-alkylation using NaH/THF.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol provides a general framework for N-alkylation using phase-transfer catalysis, a technique well-suited for scale-up due to its operational simplicity and use of inexpensive, safer reagents.[9][10][11]
Materials:
-
1H-Indazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%)
-
Aqueous sodium hydroxide (NaOH, 50% w/w) or potassium carbonate (K2CO3)
-
Organic solvent (e.g., toluene, dichloromethane)
Equipment:
-
Jacketed reactor with a robust mechanical stirrer
-
Thermometer
-
Condenser
-
Separatory funnel or means for phase separation
Procedure:
-
To a reactor equipped with a powerful mechanical stirrer, add the 1H-indazole, organic solvent, alkylating agent, and the phase-transfer catalyst.
-
Begin vigorous stirring to ensure good mixing of the organic and aqueous phases.
-
Slowly add the aqueous base solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and stop stirring.
-
Allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain the N-alkylated indazole. The N1/N2 ratio will depend on the specific substrate and conditions.
Phase-Transfer Catalysis Workflow
Caption: Schematic of the phase-transfer catalysis process for indazole alkylation.
Conclusion
The scalable N-alkylation of indazoles is a critical transformation in the synthesis of many pharmaceutical candidates. The choice of method depends on the desired regioselectivity, substrate scope, and scale of the reaction. For high N1-selectivity on a large scale, the thermodynamically controlled reductive amination protocol offers a reliable and demonstrated solution.[1][2] For broader substrate compatibility and good N1-selectivity, the optimized NaH/THF SN2 protocol is a valuable tool in a researcher's arsenal.[7] Finally, phase-transfer catalysis presents a green, safe, and scalable alternative, particularly advantageous in an industrial setting.[9][10][11] Careful consideration of the factors outlined in these notes and protocols will enable researchers and drug development professionals to efficiently and selectively synthesize their target N-alkylated indazoles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Application Notes and Protocols for Cellular Assays Using (1-Methyl-1H-indazol-4-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (1-Methyl-1H-indazol-4-YL)methanol derivatives in various cellular assays. The indazole scaffold is a significant structure in medicinal chemistry, frequently forming the core of kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] These protocols are designed to assess the cytotoxic, anti-proliferative, and mechanistic effects of this specific class of compounds on cancer cell lines.
Core Applications
This compound derivatives are primarily investigated for their potential as kinase inhibitors.[2][3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][4] The assays described below are fundamental for characterizing the efficacy and mechanism of action of novel kinase inhibitors.
Potential biological activities include:
-
Anti-cancer: Inhibition of cancer cell growth and proliferation.[5]
-
Anti-inflammatory: Modulation of inflammatory pathways.[3]
-
Kinase Inhibition: Targeting specific kinases involved in cell signaling.[1][3]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effects of this compound derivatives on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[4][7]
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compounds on cell migration, a key process in cancer metastasis.[9]
Materials:
-
Cancer cell line cultured to confluence in 6-well plates
-
This compound derivative
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Create Wound: Once cells form a confluent monolayer, create a "scratch" or "wound" with a sterile pipette tip.[9]
-
Wash: Gently wash the wells with PBS to remove detached cells.[9]
-
Treatment: Replace the medium with fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay). Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[9]
-
Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure, which is indicative of cell migration.[9]
Analysis of Cellular Signaling Pathways (Western Blotting)
Western blotting is used to detect changes in the levels and phosphorylation status of proteins within signaling pathways affected by the this compound derivatives. This is crucial for confirming the inhibition of a target kinase in a cellular context.[1][9]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of a target kinase)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.[9]
-
Protein Quantification: Determine the protein concentration of the lysates.[9]
-
SDS-PAGE: Separate equal amounts of protein by size using gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary and secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[9]
-
Analysis: Quantify band intensities to determine the effect of the compound on protein expression and phosphorylation.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a this compound derivative against various cancer cell lines, as would be determined by the MTT assay.
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Derivative A | MCF-7 | Breast Cancer | MTT | 0.98 |
| Derivative A | HCT116 | Colon Cancer | MTT | 1.52 |
| Derivative A | H460 | Lung Cancer | MTT | 1.68 |
| Derivative B | MCF-7 | Breast Cancer | MTT | 2.10 |
| Derivative B | HCT116 | Colon Cancer | MTT | 3.45 |
| Derivative B | H460 | Lung Cancer | MTT | 4.21 |
Note: The data presented in this table is for illustrative purposes and based on values reported for similar indazole-based kinase inhibitors.[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound derivatives. By systematically evaluating their impact on cell viability, migration, and key signaling pathways, researchers can effectively identify and advance promising candidates in the drug discovery pipeline. These assays are critical for understanding the therapeutic potential and mechanism of action of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]
- 3. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Antibacterial Screening of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of indazole derivatives and their subsequent screening for antibacterial activity. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antibacterial effects against various pathogens.[1][2] This document outlines a representative synthetic protocol, a detailed method for assessing antibacterial efficacy, and a summary of structure-activity relationships to guide further drug discovery efforts.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the discovery and development of novel antibacterial agents with new mechanisms of action. Nitrogen-containing heterocyclic compounds are a cornerstone of many approved drugs, and among them, the indazole nucleus has emerged as a "privileged scaffold" in drug discovery.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and, notably, antibacterial activities.[1][2]
Several indazole-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] One of the key mechanisms of action for some antibacterial indazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a well-validated target for antibiotics.[3][4] This document provides detailed methodologies for the synthesis of a representative indazole derivative and for the in vitro evaluation of its antibacterial properties, aiming to facilitate research in this promising area.
Data Presentation: Antibacterial Activity of Indazole Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected indazole derivatives against various bacterial strains.
| Compound ID | Structure/Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3-methyl-1H-indazole derivative | Bacillus subtilis | Zone of Inhibition: 22 mm | [1] |
| Escherichia coli | Zone of Inhibition: 46 mm | [1] | ||
| 2 | 4,5-dihydro-1H-indazole derivative | Salmonella typhimurium | 3.85 (MIC50) | [1] |
| 3 | 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide | Staphylococcus aureus | 3.125 | [1] |
| 4 | Halogen-substituted N-phenylbenzo[g]indazole | Bacillus cereus | 6.2 | [1] |
| Staphylococcus aureus | 6.2 | [1] | ||
| Escherichia coli | 3.1 | [1] | ||
| Pseudomonas aeruginosa | 3.1 | [1] | ||
| 5 | 2,3-diphenyl-2H-indazole derivative | Candida albicans | >128 | [5][6] |
| Candida glabrata | >128 | [5][6] | ||
| 6 | 2H-indazole derivative | Enterococcus faecalis | 128 | [7] |
| 7 | 2H-indazole derivative | Staphylococcus aureus | 64-128 | [7] |
| Staphylococcus epidermidis | 64-128 | [7] |
Experimental Protocols
Synthesis of 2,3-diphenyl-2H-indazole Derivatives
This protocol is adapted from a reported synthesis of 2-phenyl-2H-indazole derivatives, which can be further arylated to yield 2,3-diphenyl-2H-indazoles.[5][6]
Step 1: Synthesis of 1-(2-nitrophenyl)-N-phenylmethanimines (Schiff Bases)
-
Dissolve 2-nitrobenzaldehyde (5 g, 33.08 mmol) and the desired aniline (33.08 mmol, 1 equivalent) in a minimal amount of ethanol (12-40 mL) to achieve dissolution.
-
Stir the reaction mixture at reflux for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Step 2: Synthesis of 2-phenyl-2H-indazole Derivatives (Cadogan Reaction)
-
Heat the synthesized imine from Step 1 (20 mmol) in triethyl phosphite (60 mmol) at 150 °C for 0.5-2 hours.
-
Monitor the consumption of the starting material by TLC.
-
After the reaction is complete, remove the excess triethyl phosphite and the resulting phosphate by vacuum distillation.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (90:10) mobile phase to obtain the 2-phenyl-2H-indazole derivative.
Step 3: Palladium-Catalyzed Arylation to 2,3-diphenyl-2H-indazoles
-
To a solution of the 2-phenyl-2H-indazole from Step 2 in a suitable solvent (e.g., dioxane), add the desired aryl iodide or bromide, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final 2,3-diphenyl-2H-indazole derivative.
Antibacterial Screening: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Visualizations
General Synthetic Workflow for Indazole Derivatives
Caption: A generalized workflow for the synthesis of substituted indazole derivatives.
Experimental Workflow for Antibacterial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by an indazole derivative.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing molecular docking studies on indazole-based compounds, a privileged scaffold in modern drug discovery. These compounds have shown significant potential as inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and inflammatory conditions. The following sections outline the necessary steps, from target and ligand preparation to the analysis of docking results, and present relevant quantitative data from published studies.
Introduction
Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This method is instrumental in structure-based drug design, aiding in the prediction of binding affinity and the elucidation of intermolecular interactions that stabilize the ligand-protein complex. This protocol focuses on a generalized workflow applicable to the docking of indazole-based compounds against various protein targets.
Experimental Protocols
A standard molecular docking workflow involves several key stages: protein preparation, ligand preparation, grid generation, running the docking simulation, and analyzing the results. Software such as AutoDock Vina, AutoDock 4, and UCSF Chimera are commonly used for these tasks.[1][2][3][4][5]
Required Software and Hardware
-
Molecular Docking Software: AutoDock Vina or AutoDock 4.2.6 are widely used and freely available.[1][5]
-
Molecular Visualization and Preparation Tools: UCSF Chimera, Biovia Discovery Studio Visualizer, or AutoDock Tools (ADT) are essential for preparing protein and ligand structures and for visualizing results.[5][6]
-
Chemical Drawing Software: ChemDraw or ACD/ChemSketch for drawing 2D ligand structures.[5][7]
-
Computational Resources: A computer with a multi-core processor is recommended to expedite the docking calculations. A typical setup might include an Intel Core i5/i7 processor with at least 4GB of RAM.[5]
Step-by-Step Molecular Docking Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). For this example, we will consider VEGFR-2 (PDB IDs: 4AGD, 4AG8) and Aromatase (PDB ID: 3EQM) as target proteins.[5][7]
-
Clean the Protein Structure: Using UCSF Chimera or Discovery Studio Visualizer, remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands.[1][5]
-
Add Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to the protein atoms; Kollman charges are a common choice.[1][5]
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1]
Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of the indazole-based compound using a chemical drawing tool like ChemDraw.
-
Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D structure. Perform energy minimization on the 3D structure using a suitable force field to obtain a low-energy conformation. This can be done using software like ChemBio3D or UCSF Chimera.[6]
-
Set Torsions and Save: Define the rotatable bonds (torsions) in the ligand to allow for conformational flexibility during docking. Save the prepared ligand in the PDBQT file format.[5]
Step 3: Grid Generation
-
Define the Binding Site: The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for binding poses.
-
Set Grid Parameters: The center and dimensions of the grid box should be set to encompass the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the grid.
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search; a value of 8 is a good starting point.
-
Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[1]
Step 5: Analysis of Results
-
Examine Binding Affinities: The binding affinity score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool to analyze the top-ranked binding poses. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indazole compound and the protein's active site residues.[1] This analysis is crucial for understanding the structure-activity relationship (SAR).
Data Presentation
The following tables summarize quantitative data from various studies on indazole-based compounds, showcasing their inhibitory activities and predicted binding affinities against different protein targets.
Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against Protein Kinases [1]
| Compound | Target Protein | IC50 (nM) | pIC50 |
| 30l | PAK1 | 9.8 | - |
| Hit 1 | GSK-3β | - | 4.9 - 5.5 |
| Hit 2 | GSK-3β | - | 4.9 - 5.5 |
| Hit 3 | GSK-3β | - | 4.9 - 5.5 |
| Hit 4 | GSK-3β | - | 4.9 - 5.5 |
| Hit 5 | GSK-3β | - | 4.9 - 5.5 |
| Hit 6 | GSK-3β | - | 4.9 - 5.5 |
| Hit 7 | GSK-3β | - | 4.9 - 5.5 |
| Hit 8 | GSK-3β | - | 4.9 - 5.5 |
Table 2: Binding Energies of Substituted Indazole Derivatives against Aromatase (PDB: 3EQM) [7]
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| 5f | -8.0 | Arg115 |
| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |
Table 3: Binding Energies of Designed Indazole Scaffolds against VEGFR-2 [5]
| Compound | Target PDB ID | Binding Energy (kcal/mol) |
| SMO | 4AGD | -6.99 |
| SBS | 4AGD | -6.96 |
| SOT | 4AGD | -6.88 |
| SS | 4AG8 | -7.39 |
| SSA | 4AG8 | -6.71 |
| SMO | 4AG8 | -6.70 |
Table 4: Binding Energies of Indazole Derivatives against Renal Cancer-Related Protein (PDB: 6FEW) [2][4]
| Compound | Binding Energy (kcal/mol) |
| 8v | Highest |
| 8w | High |
| 8y | High |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular docking workflow and a simplified signaling pathway relevant to indazole-based compound research.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Simplified representation of the GSK-3β signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of indazole purity. The method is designed to separate indazole from its potential process-related impurities and degradation products, making it suitable for quality control in drug development and manufacturing. Forced degradation studies were conducted under various stress conditions as per International Council on Harmonisation (ICH) guidelines to demonstrate the method's specificity.[1][2] All validation parameters, including linearity, accuracy, precision, and robustness, were found to be within acceptable limits.
Introduction
Indazole is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.[3] Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] Ensuring the purity of active pharmaceutical ingredients (APIs) like indazole is a critical requirement for ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.[4]
The objective of this work was to develop and validate a stability-indicating RP-HPLC method capable of quantifying indazole while separating it from potential impurities. Impurities can arise from the synthetic process (starting materials, intermediates, byproducts) or from degradation of the drug substance over time.[5] A stability-indicating method is one that can distinguish the API from its degradation products, providing confidence in the stability data generated for the drug substance.[1]
Experimental Protocols
Materials and Reagents
-
Indazole reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector was used. The optimized conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with Ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of indazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the indazole sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with diluent.
Forced Degradation Study Protocol
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[1] A sample of indazole was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of indazole stock solution was mixed with 5 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH and diluted with diluent.
-
Base Hydrolysis: 5 mL of indazole stock solution was mixed with 5 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with diluent.
-
Oxidative Degradation: 5 mL of indazole stock solution was mixed with 5 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: Indazole solid powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared at the target concentration.
-
Photolytic Degradation: Indazole solid powder was exposed to UV light (254 nm) for 7 days. A sample was then prepared at the target concentration.
Method Development and Validation
The method development process followed a systematic workflow to achieve optimal separation of indazole from all potential impurities and degradants.
Caption: A logical workflow for HPLC method development and validation.
The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The developed HPLC method was able to successfully resolve the indazole peak from all generated degradation products, confirming its stability-indicating capability.
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[6] A summary of the validation data is presented in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.58% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 0.82% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.23 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.70 µg/mL | - |
| Robustness | Robust | %RSD ≤ 2.0% |
Potential Impurity Profile
The developed method is capable of separating impurities arising from various sources during the synthesis and storage of indazole. The common impurity classes are illustrated below.
Caption: Common sources and examples of indazole-related impurities.
Common impurities can originate from the synthetic route used to prepare the compound.[5] These include unreacted starting materials and intermediates, byproducts from side reactions such as the formation of regioisomers, and degradation products formed under stress conditions.[5][7]
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the determination of purity in indazole bulk drug samples. The method demonstrates excellent linearity, accuracy, and precision. The forced degradation studies confirm that the method is specific and capable of separating the main indazole peak from all stress-induced degradation products. This method is suitable for routine quality control analysis and stability studies of indazole in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of N1-Alkyl Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a variety of therapeutic drugs.[1][2][3][4] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, which can present significant challenges in synthesis and purification.[1][5] The regioselectivity of these reactions is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][6] This document provides detailed experimental protocols for the regioselective N1-alkylation of indazoles, supported by quantitative data and a workflow diagram to guide researchers in achieving the desired outcomes on a large scale.
Factors Influencing Regioselectivity
The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[1]
-
Base and Solvent: The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[2][4][6] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom, sterically hindering attack at this position and directing the alkylating agent to N1.[6] In contrast, using carbonate bases like Cs2CO3 or K2CO3 in polar aprotic solvents such as DMF often results in mixtures of isomers.[6][7]
-
Substituents on the Indazole Ring:
-
C3 Position: Electron-withdrawing groups (e.g., -CO2Me, -COMe) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF.[2][6]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the electrophile to the N1 position, potentially leading to lower N1 selectivity.[6] Conversely, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to confer excellent N2 regioselectivity.[1][2][4]
-
-
Thermodynamic vs. Kinetic Control: Conditions that allow for thermodynamic equilibration, such as higher temperatures with a suitable base/solvent system, favor the more stable N-1 product.[1][7][8][9] Kinetically controlled reactions, often carried out at lower temperatures, can sometimes favor the N-2 product.[1]
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation under Thermodynamic Control (Scalable Method)
This protocol is adapted from a recently developed method demonstrated to be highly selective for N1-alkylation, practical, and scalable, with no N2-alkyl products detected at completion.[7][8][9] The method was successfully demonstrated on a 100 g scale.[7][8]
Materials:
-
Indazole substrate
-
Aldehyde (as alkylating partner)
-
Reductant (e.g., Na(OAc)3BH)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Enamine Formation:
-
To a solution of the indazole (1.0 eq.) in the chosen solvent, add the aldehyde (1.1 eq.).
-
Stir the mixture at room temperature until the formation of the enamine is complete (monitor by LC-MS or TLC). This step is crucial as exclusive N1 selectivity is often observed here.[9]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
-
Protocol 2: Selective N1-Alkylation using Sodium Hydride in THF
This is a classic and widely used method that generally provides good to excellent selectivity for N1-alkylation, particularly with C3-substituted indazoles.[2][4]
Materials:
-
1H-Indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation:
-
Deprotonation:
-
Alkylation:
-
Workup:
-
Purification:
Protocol 3: N1-Alkylation using Cesium Carbonate in Dioxane
This method provides an alternative to using a strong hydride base and can be effective for certain substrates.
Materials:
-
Indazole
-
Cesium Carbonate (Cs2CO3)
-
Dioxane
-
Alkyl tosylate
-
Water
-
Ethyl acetate
Procedure:
-
Setup:
-
In a sealed vial or flask, combine the indazole (1.0 eq.) and cesium carbonate (2.0 eq.) in dioxane (e.g., 0.1 M concentration).[6]
-
-
Electrophile Addition:
-
Add the alkyl tosylate (1.5 eq.).[6]
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir for 2 hours or until completion is confirmed by LC-MS.[6]
-
-
Workup:
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[6]
-
-
Purification:
-
Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.[6]
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Regioselectivity for Indazole Alkylation
| Entry | Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 1H-Indazole | Isobutyl bromide | K2CO3 | DMF | 120 | 58:42 | 47 (N1) | [7] |
| 2 | 1H-Indazole | Isobutyraldehyde / Na(OAc)3BH | - | - | - | >99:1 | 76 | [7] |
| 3 | 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | - | [2][4] |
| 4 | 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | - | [2][4] |
| 5 | 6-Nitro-1H-indazole | Methyl bromoacetate | Cs2CO3 | DMF | RT | 131:1 | 85 | [10] |
| 6 | 7-Nitro-1H-indazole | Alkyl bromide | NaH | THF | RT | - | ≥ 96 (N2) | [2][4] |
| 7 | 7-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | RT | - | ≥ 96 (N2) | [2][4] |
| 8 | 1H-Indazole | Alkyl tosylate | Cs2CO3 | Dioxane | 90 | N1 selective | - | [6] |
Yields are for the isolated N1 product unless otherwise specified. A hyphen (-) indicates that the specific data was not provided in the cited source.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fragment-Based Drug Discovery Using (1-Methyl-1H-indazol-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fragment, (1-Methyl-1H-indazol-4-YL)methanol, in fragment-based drug discovery (FBDD), with a particular focus on the identification of novel kinase inhibitors. The protocols outlined below are based on established biophysical and biochemical screening techniques commonly employed in FBDD campaigns.
Introduction to this compound in FBDD
This compound is a valuable fragment for FBDD due to its possession of key pharmacophoric features within a low molecular weight scaffold. The indazole ring is a well-established hinge-binding motif found in numerous kinase inhibitors. The methyl group at the N1 position can provide a vector for synthetic elaboration and may enhance binding affinity or modulate physicochemical properties compared to the unsubstituted indazole. The hydroxymethyl group at the 4-position offers a handle for synthetic modification, allowing for fragment growing strategies to explore adjacent pockets in the target protein.
The core principle of FBDD is to screen low molecular weight compounds (<300 Da) that bind weakly but efficiently to the target protein. These initial "hits" are then optimized into more potent lead compounds through structure-guided medicinal chemistry. The indazole scaffold is prevalent in a wide array of approved drugs and clinical candidates, highlighting its utility in drug design.
Hypothetical FBDD Workflow for a Kinase Target
This section outlines a typical FBDD workflow using this compound as a starting fragment for the discovery of inhibitors against a hypothetical kinase, Kinase X.
Caption: A typical fragment-based drug discovery workflow.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that might be generated during an FBDD campaign targeting Kinase X with this compound.
Table 1: Primary and Secondary Screening Results
| Fragment ID | Compound Name | Primary Screen (ΔTm °C) | Secondary Screen (Binding Confirmed) |
| F001 | This compound | 2.5 | Yes (NMR) |
| F002 | Indazole | 1.8 | Yes (NMR) |
| F003 | 4-Hydroxymethyl-pyrazole | 0.5 | No |
Table 2: Biophysical Characterization of Fragment Hits
| Fragment ID | KD (μM) (SPR) | Ligand Efficiency (LE) |
| F001 | 350 | 0.35 |
| F002 | 800 | 0.32 |
Table 3: Structure-Activity Relationship (SAR) of Initial Analogs
| Compound ID | Modification from F001 | KD (μM) (SPR) | IC50 (μM) (Biochemical Assay) | LE |
| F001-A1 | Hydroxymethyl to Aldehyde | 280 | 150 | 0.36 |
| F001-A2 | Addition of a phenyl group to hydroxymethyl | 50 | 25 | 0.31 |
| F001-A3 | Methyl to Ethyl on Indazole N1 | 450 | 200 | 0.33 |
Note: The data presented above is for illustrative purposes only and represents typical values observed in FBDD campaigns.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (Primary Screen)
Objective: To rapidly screen a fragment library for compounds that bind to and stabilize Kinase X, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified Kinase X protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library, including this compound, at 10 mM in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare the assay mix: Dilute Kinase X and SYPRO Orange dye in the assay buffer to final concentrations of 2 μM and 5x, respectively.
-
Dispense 19.8 μL of the assay mix into each well of the PCR plate.
-
Add 0.2 μL of each fragment stock solution to the respective wells (final fragment concentration: 100 μM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm > 2 °C) compared to the DMSO control indicates a potential hit.
Protocol 2: Saturation Transfer Difference (STD) NMR Spectroscopy (Hit Validation)
Objective: To confirm the binding of hits from the primary screen to Kinase X in solution.
Materials:
-
Purified Kinase X protein (10-20 μM)
-
Fragment hit (e.g., this compound) at 1 mM
-
NMR buffer (e.g., 20 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O)
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
Procedure:
-
Prepare two samples: one containing Kinase X and the fragment, and a control sample with only the fragment.
-
Acquire a standard 1D ¹H NMR spectrum of the sample containing the protein and fragment.
-
Set up the STD NMR experiment. This involves selective saturation of protein resonances (on-resonance irradiation) and a reference spectrum with irradiation far from any protein signals (off-resonance irradiation).
-
The on-resonance saturation frequency is typically set to a region where only protein signals are present (e.g., -1 ppm). The off-resonance frequency is set to a region devoid of any signals (e.g., 30 ppm).
-
Acquire the on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
Protocol 3: Surface Plasmon Resonance (SPR) for Affinity Determination
Objective: To determine the dissociation constant (KD) of the fragment-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Kinase X protein
-
Fragment hit solution at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize Kinase X onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Prepare a dilution series of the fragment (e.g., this compound) in running buffer, typically ranging from 1 μM to 1 mM.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, allow for dissociation and then regenerate the sensor surface if necessary.
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the KD.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the logical flow of an FBDD project and a simplified representation of a generic kinase signaling pathway that could be targeted.
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Logic diagram for hit-to-lead optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-1H-indazol-4-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1H-indazol-4-YL)methanol. This guide addresses specific issues that may be encountered during the synthesis, focusing on improving reaction yield and purity.
Troubleshooting Guide
Issue 1: Low Overall Yield
A low overall yield in the synthesis of this compound is a common issue that can often be attributed to two critical stages: the regioselectivity of the N-methylation of a 4-substituted-1H-indazole and the stability of the hydroxymethyl group.
| Potential Cause | Recommended Solution |
| Poor N1:N2 Regioselectivity during Methylation: The alkylation of the indazole ring can occur at both the N1 and N2 positions, leading to a mixture of isomers and reducing the yield of the desired N1-methylated product.[1] | Optimize Reaction Conditions for N1-Alkylation: - Base and Solvent System: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[1][2] - Thermodynamic Control: Conditions that favor the thermodynamically more stable N1 isomer should be employed.[3] |
| Incomplete Reaction: The N-methylation or hydroxymethylation reaction may not have gone to completion. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture, while monitoring for byproduct formation. |
| Degradation of Product: The hydroxymethyl group can be sensitive to certain conditions and may degrade during workup or purification. | Mild Workup Conditions: Use mild acidic or basic conditions during the workup procedure. Appropriate Purification: Employ purification techniques like column chromatography with a suitable solvent system to isolate the product without degradation. |
| Suboptimal Hydroxymethylation: The reaction of 1-methyl-1H-indazole with formaldehyde may be inefficient. | Acid Catalysis: The hydroxymethylation of indazoles with formaldehyde is typically carried out in an aqueous acidic medium, such as with hydrochloric acid, to promote the reaction.[4][5][6] |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Impurity | Source | Mitigation and Removal |
| N2-methyl-1H-indazol-4-yl)methanol (Isomer): | Co-formation during the N-methylation step. | Optimize N1-selectivity as described above. Purification: Careful column chromatography can separate the N1 and N2 isomers. |
| Unreacted Starting Material: | Incomplete reaction. | Drive the reaction to completion by optimizing reaction time and temperature. Purification: Column chromatography can effectively remove unreacted starting material. |
| Side-products from Formaldehyde: | Polymerization of formaldehyde (paraformaldehyde). | Use fresh formaldehyde solution. Control reaction temperature. |
| Over-alkylation Products: | Reaction of the hydroxymethyl group with the methylating agent. | Use a stoichiometric amount of the methylating agent. Protect the hydroxyl group before N-methylation if this becomes a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route involves a two-step synthesis starting from a 4-substituted-1H-indazole. The first step is the N-methylation of the indazole ring, followed by the introduction or modification of the 4-substituent to a hydroxymethyl group. An alternative route is the direct hydroxymethylation of 1-methyl-1H-indazole.
Q2: How can I maximize the yield of the desired N1-methylated isomer?
A2: To maximize the N1-selectivity during the methylation of the indazole ring, the choice of base and solvent is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly recommended.[1][2] These conditions generally favor the formation of the thermodynamically more stable N1-alkylated product.[3]
Q3: What are the best practices for the hydroxymethylation step?
A3: The hydroxymethylation of an indazole is typically achieved by reacting it with formaldehyde in an aqueous acidic solution, such as hydrochloric acid.[4][5][6] It is important to use a fresh solution of formaldehyde to avoid issues with its polymerization. The reaction progress should be monitored by TLC to determine the optimal reaction time.
Q4: How can I purify the final product, this compound?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically used to separate the desired product from isomers, unreacted starting materials, and other impurities.
Q5: I am observing multiple spots on my TLC even after optimizing the reaction conditions. What could be the issue?
A5: Multiple spots on TLC could indicate the formation of side products, degradation of the starting material or product, or the presence of the N2-isomer. It is important to ensure the purity of your starting materials. If you are performing an N-methylation, the formation of the N2-isomer is a likely cause. If the issue persists, consider protecting sensitive functional groups before carrying out the reaction.
Data Presentation
Table 1: Conditions Influencing N1/N2 Regioselectivity in Indazole Methylation
| Starting Material (Indazole) | Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 6-nitro-1H-indazole | Methyl iodide | - | - | 100 | N2 major | 50 (N2) | [7] |
| 6-nitro-1H-indazole | Methyl p-toluenesulfonate | - | - | - | N2 major | 50 (N2) | [7] |
| 3-Methyl-6-nitro-1H-indazole | Methyl iodide / Dimethyl sulfate | NaH | THF | 0 to RT | N1 selective | - | [2] |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | DABCO | DMF | Reflux | N2 selective | - | [2] |
| 4-Nitro-1H-indazole | Ribosylation (Silyl Hilbert-Johnson) | - | - | - | N1 (thermodynamic) | 66 | [3] |
| 4-Nitro-1H-indazole | Ribosylation (Silyl Hilbert-Johnson) | - | - | - | N2 (kinetic) | 64 | [3] |
Note: The yields and ratios are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: N1-Methylation of a 4-Substituted-1H-Indazole (General Procedure)
This protocol is based on conditions known to favor N1-alkylation of indazoles.[1][2]
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the 4-substituted-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N1-methylated product.
Protocol 2: Hydroxymethylation of 1-Methyl-1H-Indazole (General Procedure)
This protocol is based on the established method for the hydroxymethylation of indazoles.[4][5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-indazole (1.0 eq.) in aqueous hydrochloric acid.
-
Addition of Formaldehyde: To this solution, add an aqueous solution of formaldehyde (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regioselective Indazole N-Alkylation
Welcome to the Technical Support Center for the regioselective N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation.
Troubleshooting Guide
This section addresses common challenges in achieving regioselective indazole N-alkylation and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction conditions are not optimized for the desired isomer. | To favor N1-alkylation , use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF)[1][2][3]. This combination is known to provide high N1 selectivity for various indazole substrates[1][3]. To favor N2-alkylation , consider conditions that promote kinetic control or employ specific catalytic systems. Methods like the Mitsunobu reaction or using triflic acid (TfOH) with diazo compounds can provide excellent N2-selectivity[4][5]. |
| Steric and electronic effects of indazole substituents are influencing the outcome. | For N2-alkylation , the presence of an electron-withdrawing group, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can sterically hinder the N1 position and direct alkylation to N2[1]. For N1-alkylation , bulky substituents at the C3 position can favor N1 substitution[1]. | |
| Low Reaction Yield | Incomplete reaction or formation of side products. | Ensure anhydrous conditions, especially when using reactive bases like NaH[4]. Optimize the reaction temperature; some reactions may require heating to proceed to completion[4]. The choice of alkylating agent can also impact the yield; primary alkyl halides and tosylates are often effective[4]. |
| Difficulty in Separating N1 and N2 Isomers | The isomers possess very similar physical properties. | If a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is necessary. In some cases, derivatization of the mixture to facilitate separation, followed by the removal of the directing group, may be a viable strategy[4]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is governed by a delicate interplay of several factors[6]:
-
Reaction Conditions: The choice of base and solvent is critical. For instance, NaH in THF generally favors N1-alkylation, whereas Mitsunobu conditions or TfOH with diazo compounds tend to yield the N2-isomer[4].
-
Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position can direct alkylation to the N2 position[1][4].
-
Alkylating Agent: The reactivity and structure of the alkylating agent can also influence the N1/N2 ratio[4].
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions[1].
Q2: How can I selectively achieve N1-alkylation?
A2: To favor N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective method[1][3]. The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position[4]. Additionally, the presence of bulky substituents at the C3 position of the indazole can sterically hinder the N2-position, thus favoring N1-alkylation[1].
Q3: What conditions are best for obtaining the N2-alkylated indazole?
A3: Achieving selectivity for the N2-position often requires conditions that favor kinetic control or the use of specific catalytic systems[6]. The presence of electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically block the N1-position and direct alkylation to N2[6]. Specific methodologies that have been shown to be highly regioselective for the N2-position include the use of triflic acid (TfOH) with diazo compounds as the alkylating agent[5] and the Mitsunobu reaction[7][8].
Summary of Reaction Conditions for Regioselective N-Alkylation
The following tables summarize quantitative data for N1 and N2-selective alkylation of indazoles under various conditions.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | 50 | >99:1 | 89 |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | RT | >99:1 | - |
| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | RT | >99:1 | - |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | RT | >99:1 | - |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols (via sulfonates) | Cs₂CO₃ | Dioxane | 90 | >90% N1 | >90 |
Data compiled from multiple sources, including[9][8][10].
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) |
| 1H-Indazole | n-Pentanol | DIAD/PPh₃ | THF | RT | 1:2.5 | 58 (N2) |
| 7-NO₂-1H-indazole | Alkyl bromide | NaH | THF | RT | 4:96 | - |
| 7-CO₂Me-1H-indazole | Alkyl bromide | NaH | THF | RT | 4:96 | - |
| Various 1H-indazoles | Diazo compounds | TfOH | DCE | 50 | up to 0:100 | Good to excellent |
| Various 1H-indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | - | - | N2 selective | up to 96 |
Data compiled from multiple sources, including[5][8][11]. DIAD = Diisopropyl azodicarboxylate, PPh₃ = Triphenylphosphine, DCE = 1,2-Dichloroethane.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions[6].
-
Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C[4].
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes[4].
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture[4].
-
Reaction: Stir the reaction at room temperature or heat to 50 °C until completion (monitored by TLC or LC-MS)[7].
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride[2].
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate)[2].
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated indazole[2][6].
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This method often provides good selectivity for the N2-isomer under kinetically controlled conditions[6].
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF[6].
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise[6].
-
Reaction: Allow the reaction to warm to room temperature and stir overnight[6].
-
Concentration: Remove the solvent under reduced pressure[6].
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers[6].
Protocol 3: Selective N2-Alkylation using TfOH and Diazo Compounds
This protocol offers high regioselectivity for the N2-position with a variety of indazole substrates[5].
-
Preparation: In a sealed tube, combine the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL)[4].
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.04 mmol)[4].
-
Reaction: Stir the reaction mixture at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS)[4].
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure[4].
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole[4].
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Minimizing Byproduct Formation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during their experiments.
I. FAQs on Byproduct Formation and Control
This section addresses common questions regarding byproduct formation in indazole synthesis.
Q1: What are the most common byproducts in indazole synthesis?
A1: The most frequently encountered byproducts in indazole synthesis include:
-
Regioisomers: Formation of the undesired 2H-indazole isomer when the 1H-indazole is the target, and vice-versa. This is a particularly common issue in N-alkylation reactions.
-
Hydrazones: These are often intermediates in indazole syntheses and can remain as impurities if the cyclization step is incomplete.[1]
-
Dimeric impurities: Self-condensation or other side reactions can lead to the formation of dimeric species.
-
Indazolones: These can form under certain reaction conditions, particularly in the Davis-Beirut reaction.
Q2: How can I control the regioselectivity of N-alkylation to obtain the desired N1- or N2-substituted indazole?
A2: Controlling the N1 versus N2 regioselectivity is a critical aspect of minimizing byproducts in the functionalization of indazoles. The outcome is influenced by several factors, including the choice of base, solvent, and the electronic and steric properties of the indazole substituents.[2][3]
-
For N1-alkylation (thermodynamic product):
-
Base and Solvent: A combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-alkylated product.[2][3]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring N1-alkylation.[2]
-
-
For N2-alkylation (kinetic product):
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -CO2Me) at the C7 position can effectively block the N1 position and direct alkylation to the N2 position, often with high selectivity.[2][3]
-
Reaction Conditions: The Mitsunobu reaction is known to favor the formation of the N2-alkylated product.[4] Additionally, using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as alkylating agents can provide excellent N2-selectivity.[4]
-
Below is a decision workflow to guide your strategy for controlling N1/N2 regioselectivity:
II. Troubleshooting Guides for Specific Indazole Syntheses
This section provides troubleshooting for common issues encountered during specific indazole synthesis reactions.
N-Alkylation of Indazoles
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction conditions favor the formation of both isomers. | - For N1-selectivity: Use NaH as the base in THF. For certain substrates, a bulky substituent at the C3 position can improve N1 selectivity.[2][4] - For N2-selectivity: Introduce an electron-withdrawing group at the C7 position. Alternatively, consider using Mitsunobu conditions or TfOH with a diazo compound as the alkylating agent.[4] |
| Low Yield / Incomplete Reaction | - Incomplete deprotonation of the indazole. - Low reactivity of the alkylating agent. - Suboptimal reaction temperature. | - Use a stronger base (e.g., NaH) to ensure complete deprotonation.[5] - Ensure anhydrous conditions, as water can quench the base. - Increase the reaction temperature if starting material remains. Some reactions require heating to 50°C or higher for completion.[4] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar physical properties. | - Optimize the reaction to favor one isomer, minimizing the need for extensive purification. - For purification, flash column chromatography is often effective. Experiment with different solvent systems to improve separation.[2] |
Davis-Beirut Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Conversion | - Suboptimal solvent or base. - Low reactivity of N-aryl amines. - Decomposition of intermediates. | - The addition of water to the reaction mixture can dramatically increase the 2H-indazole yield in some cases.[6][7] - For less reactive anilines, using a more electron-poor nitro-containing ring can improve yields.[7] - For acid-catalyzed versions, ensure the o-nitrosobenzaldehyde intermediate is handled carefully as it can decompose.[8] |
| Formation of Indazolone Byproducts | Base-mediated opening of a transiently formed dihydrooxazolo[3,2-b]indazole intermediate. | This side reaction can sometimes be avoided by increasing steric hindrance on the substrate or by conducting the heterocyclization at a lower temperature. |
Cadogan-Sundberg Reductive Cyclization
| Problem | Potential Cause | Suggested Solution |
| Low Yield and Harsh Reaction Conditions | Traditional Cadogan cyclizations often require high temperatures and can be inefficient. | - Adopt a One-Pot Protocol: Condense the ortho-nitrobenzaldehyde with the amine first, followed by in-situ reductive cyclization with a phosphine reagent like tri-n-butylphosphine. This avoids the need to isolate the intermediate.[2] - Optimize Reaction Conditions: Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to provide good to excellent yields.[2] |
| Incomplete Reaction | - Steric hindrance on the starting materials. - Incompatible functional groups. | - Be aware that substrates with significant steric bulk on either the aldehyde or the amine may result in lower yields.[2] - Substrates with acidic α-imino protons may not be compatible with the reaction conditions.[2] |
A general workflow for a one-pot Cadogan reductive cyclization is depicted below:
Jacobsen-Type Synthesis
| Problem | Potential Cause | Suggested Solution |
| Formation of Hydrazone Impurities | Incomplete cyclization of the hydrazone intermediate. | - Reaction Time and Temperature: Ensure the reaction is run for a sufficient time at the optimal temperature to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS.[1] - Catalyst: The addition of a suitable acid or base catalyst can often improve the efficiency of the cyclization step.[1] |
| Low Yield | Low solubility of starting materials or decomposition of intermediates. | - The use of acetic acid and acetic anhydride can be necessary for the solubility of starting materials like o-benzotoluidide.[9] - Careful control of the nitrosation temperature (e.g., 1-4°C) is crucial to prevent decomposition of the N-nitroso intermediate.[1] |
III. Quantitative Data Summary
The following tables provide quantitative data on the regioselectivity of indazole N-alkylation under various conditions.
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | Cs2CO3 (3) | DMF | rt | 16 | 100 | 1.4:1 |
| 2 | K2CO3 (3) | DMF | rt | 16 | 100 | 1.5:1 |
| 3 | NaH (1.2) | THF | 50 | 24 | >99 | >99:1 |
| 4 | K2CO3 (3) | MeCN | rt | 16 | 100 | 1.9:1 |
| 5 | Na2CO3 (3) | DMSO | rt | 16 | 100 | 1.6:1 |
| 6 | NaH (1.2) | DMF | rt | 16 | 100 | 1.2:1 |
Data adapted from Beilstein J. Org. Chem. 2021, 17, 1948–1959.[3]
Table 2: Effect of C-7 Substituent on N-Alkylation Regioselectivity (NaH in THF)
| Indazole Substrate | N1:N2 Ratio |
| 7-Nitro-1H-indazole | 4:96 |
| Methyl 1H-indazole-7-carboxylate | 4:96 |
| 7-Bromo-1H-indazole | 70:30 |
| 7-Chloro-1H-indazole | 67:33 |
Data adapted from Beilstein J. Org. Chem. 2021, 17, 1948–1959.[3]
IV. Experimental Protocols
This section provides detailed experimental methodologies for key reactions discussed in this guide.
Protocol 1: Selective N1-Alkylation of Indazole
This protocol is optimized for achieving high N1-regioselectivity using NaH in THF.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Reaction: Allow the resulting suspension to stir at room temperature for 30 minutes. Then, add the alkyl halide (1.1 equiv) to the mixture.
-
Monitoring: Stir the reaction at room temperature or gently heat to 50°C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazole Synthesis
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[2]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv), the desired aniline or aliphatic amine (1.1 equiv), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80°C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 3: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is optimized to minimize unreacted intermediates.[1]
-
Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly at a controlled temperature.
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases at a rate that maintains a low temperature (1-4°C).
-
Cyclization: After nitrosation is complete, the intermediate is carefully decomposed, often by heating, to promote the cyclization to 1H-indazole.
-
Work-up and Purification: The crude product is extracted and purified, typically by vacuum distillation or recrystallization.
A generalized experimental workflow for regioselective indazole N-alkylation is presented below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methylated Indazole Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of methylated indazole isomers. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed methodologies for successful separation and characterization.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of methylated indazole isomers so challenging?
The primary challenge lies in the frequent co-production of N-1 and N-2 regioisomers during methylation reactions.[1][2][3] These isomers often possess very similar physicochemical properties, such as polarity and solubility, which makes their separation by standard chromatographic or crystallization techniques difficult. The ratio of these isomers can be highly variable, depending on the reaction conditions.[3]
Q2: What are the most common methods for separating N-1 and N-2 methylated indazole isomers?
The most commonly employed laboratory-scale technique is column chromatography using silica gel.[1][4][5] However, this method can be tedious and is often not suitable for large-scale industrial production.[1] An alternative and more scalable approach is fractional recrystallization, which relies on the differential solubility of the isomers in a carefully selected mixed solvent system.[1] High-performance liquid chromatography (HPLC) can also be utilized, particularly for analytical separation and for challenging separations that are difficult to achieve by column chromatography.[6][7]
Q3: How can I determine which isomer is the N-1 and which is the N-2?
Unambiguous structural elucidation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9] Specific 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR experiments are powerful tools for differentiating the isomers. For instance, in ¹H NMR, the chemical shift of the H-3 proton is often more deshielded in the 2H-indazole isomer compared to the 1H-isomer.[8] In ¹³C NMR, significant differences in the chemical shifts of C3, C7, and C7a can be observed between the two isomers.[4] Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal key correlations, such as a correlation between the N-alkyl CH₂ protons and the C3 carbon in the N-2 isomer, which is absent in the N-1 isomer.[9]
Q4: What factors influence the ratio of N-1 to N-2 methylated isomers during synthesis?
The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors of the indazole substrate, the nature of the alkylating agent, the choice of base, and the solvent.[3][9] For example, methylation in alkaline solution often leads to a mixture of both isomers, with the N-1 isomer frequently being the major product due to its greater thermodynamic stability.[2][10] The choice of solvent can affect the nature of the ion pair (tight vs. solvent-separated), which in turn can influence the regiochemical outcome.[9]
Q5: Are there any synthetic strategies to selectively obtain one isomer?
Yes, achieving regioselective N-alkylation is a key area of research. Methodologies have been developed that can favor the formation of either the N-1 or N-2 isomer. These can involve:
-
Thermodynamic vs. Kinetic Control: N-1 alkylated products are often the thermodynamically favored product, while N-2 isomers can sometimes be favored under kinetic control.[11]
-
Directing Groups: The presence of certain substituents on the indazole ring can sterically or electronically direct the alkylation to a specific nitrogen. For instance, substituents at the C7 position can influence the N-1/N-2 ratio.[3]
-
Choice of Reagents and Conditions: The use of specific bases, solvents, and alkylating agents can significantly impact the regioselectivity.[9][11] For example, a two-step process involving an initial enamine condensation followed by hydrogenation has been shown to be highly selective for the N-1 isomer.[3]
Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during the purification of methylated indazole isomers.
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers in Column Chromatography | Insufficient difference in polarity between the N-1 and N-2 isomers. | 1. Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems of differing polarity. Consider using a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). A shallow gradient elution in your column chromatography can improve separation. 2. Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., diol, cyano). 3. Employ Preparative HPLC: For very difficult separations, preparative HPLC with a suitable column (e.g., normal-phase or reverse-phase) may be necessary. |
| Difficulty in Achieving Crystallization for Recrystallization | The isomeric mixture may form a eutectic mixture or an oil. The chosen solvent may not be optimal. | 1. Screen a Wide Range of Solvents: Test the solubility of your mixture in a variety of solvents (polar, non-polar, and mixtures thereof). Look for a solvent system where one isomer is significantly less soluble than the other at a lower temperature. 2. Use a Mixed Solvent System: A common strategy is to dissolve the mixture in a good solvent and then add a poor solvent dropwise until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. A patent suggests using mixed solvents like acetone/water, ethanol/water, or THF/water for separating substituted indazole isomers.[1] 3. Seeding: If you have a small amount of pure isomer, use it as a seed crystal to induce crystallization. |
| Ambiguous Isomer Assignment from Spectroscopic Data | Insufficient resolution or overlapping signals in 1D NMR spectra. | 1. Acquire 2D NMR Spectra: Perform 2D NMR experiments such as HMBC and NOESY. HMBC is particularly useful for identifying long-range couplings between the methyl protons and the indazole ring carbons, which can definitively establish the point of attachment.[9] NOESY can show through-space correlations between the methyl protons and nearby protons on the indazole ring. 2. Compare with Literature Data: Search for published NMR data for similar methylated indazole compounds to aid in your assignment.[4][8][12] 3. Single Crystal X-ray Diffraction: If all other methods fail and you can obtain a suitable crystal, single-crystal X-ray diffraction provides the most definitive structural proof. |
Experimental Protocols
Detailed Methodology for Separation of Methylated Indazole Isomers by Column Chromatography
This protocol provides a general guideline for the separation of N-1 and N-2 methylated indazole isomers using silica gel column chromatography.
1. Materials and Equipment:
-
Crude mixture of methylated indazole isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Step 1: Determine the Optimal Solvent System using TLC.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-screened solvent system (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the two isomer spots (a difference in Rf values of at least 0.1).
-
-
Step 2: Pack the Chromatography Column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Step 3: Load the Sample.
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Step 4: Elute the Column.
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by your TLC analysis. Typically, the less polar isomer will elute first.[4]
-
-
Step 5: Monitor the Fractions.
-
Monitor the collected fractions by TLC to determine which fractions contain the separated isomers.
-
Combine the fractions containing each pure isomer.
-
-
Step 6: Isolate the Pure Isomers.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified methylated indazole isomers.
-
-
Step 7: Confirm Purity and Structure.
Visualizations
Caption: Workflow for the purification and characterization of methylated indazole isomers.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Resolving Incomplete Conversion in Indazole N-Methylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during indazole N-methylation, particularly incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: My indazole N-methylation reaction is showing low or incomplete conversion. What are the potential causes and how can I troubleshoot this?
A1: Incomplete conversion in indazole N-methylation can stem from several factors. The most common issues are related to the choice of reagents and reaction conditions. Here’s a systematic guide to troubleshooting:
-
Insufficiently Strong Base: The N-H proton of indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation, which is crucial for the subsequent methylation.[1] If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base.
-
Low Reaction Temperature: The kinetics of the methylation reaction may be slow at ambient temperatures.[1]
-
Poor Solubility: The indazole starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.[1]
-
Degraded Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) can degrade over time, especially if not stored properly.[1]
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The combination of a strong base with an appropriate solvent is critical. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a highly effective system for promoting N-methylation.[1][2][3][4][5] Cesium carbonate (Cs₂CO₃) in dioxane is another powerful combination.[1]
-
Increase the Reaction Temperature: Gently heating the reaction mixture can significantly improve the reaction rate and conversion.[1] For instance, reactions using cesium carbonate in dioxane have been shown to be effective at 90°C.[1]
-
Ensure Reagent Quality: Use a fresh or recently purified methylating agent to ensure its reactivity.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and confirm the consumption of the starting material.[2][6]
Q2: I am observing a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity between the N1 and N2 positions of the indazole ring is a common challenge. The N1-substituted indazole is often the thermodynamically more stable isomer.[2][7][8] The choice of reaction conditions plays a pivotal role in controlling the N1:N2 ratio.
-
Kinetic vs. Thermodynamic Control: Different reaction conditions can favor either the kinetically or thermodynamically controlled product.[1]
-
Steric and Electronic Effects: Substituents on the indazole ring can influence the site of methylation. For example, bulky groups at the C3 position can sterically hinder N2-alkylation, thus favoring N1 substitution.[5][8] Conversely, electron-withdrawing groups at the C7 position can favor N2-alkylation.[3][4]
Strategies to Enhance N1-Selectivity:
-
Strong Base/Polar Aprotic Solvent: As mentioned for improving conversion, the use of sodium hydride (NaH) in THF is a well-established method for achieving high N1-selectivity.[1][3][4][5]
-
Alternative Alkylation Strategies: A two-step approach involving an initial enamine condensation followed by hydrogenation has been demonstrated to provide excellent N1 selectivity, with no detectable N2 isomer formation.[9][10]
Troubleshooting Summary
The following table summarizes common issues in indazole N-methylation and provides recommended solutions.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Low or Incomplete Conversion | 1. Insufficiently strong base (e.g., K₂CO₃).[1] 2. Low reaction temperature.[1] 3. Poor solubility of reactants.[1] 4. Degraded methylating agent.[1] | 1. Use a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] 2. Increase the reaction temperature.[1] 3. Use a polar aprotic solvent like THF or DMF to improve solubility.[1] 4. Use a fresh or purified methylating agent.[1] |
| Poor N1:N2 Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favoring a mixture of products.[1] 2. Lack of kinetic or thermodynamic control.[1] | 1. Employ a NaH/THF system for high N1 selectivity.[1][3][4][5] 2. Consider a two-step reductive amination strategy for exclusive N1-alkylation.[9][10] |
| Difficult Product Purification | 1. Presence of a mixture of N1 and N2 isomers.[2] 2. Unreacted starting material and reaction byproducts. | 1. Optimize reaction conditions for higher regioselectivity to simplify the product mixture. 2. Use column chromatography on silica gel for purification.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is a general method that often yields the thermodynamically more stable N1-isomer.[2]
Materials:
-
Indazole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the indazole (1.0 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[2][6]
Protocol 2: N1-Alkylation via Reductive Amination (Kinetic Control)
This two-step procedure provides high N1 selectivity.[9][10]
Step 1: Enamine Formation
Materials:
-
Indazole substrate
-
Aldehyde (e.g., isobutyraldehyde)
-
Toluene
-
Molecular sieves
Procedure:
-
To a solution of the indazole (1.0 eq) in toluene, add the aldehyde (excess) and molecular sieves to remove water.
-
Stir the mixture at a suitable temperature until the formation of the enamine is complete (monitor by TLC or LC-MS).
-
The crude enamine can be isolated or used directly in the next step.
Step 2: Hydrogenation
Materials:
-
Crude enamine from Step 1
-
5% Platinum on carbon (Pt/C)
-
Hydrogen gas
-
Toluene
Procedure:
-
Dissolve the crude enamine in toluene.
-
Add 5% Pt/C catalyst.
-
React the mixture under an atmosphere of hydrogen gas (e.g., 40 psi) at a suitable temperature (e.g., 30 °C) until the reaction is complete.[9]
-
Filter the catalyst and concentrate the filtrate.
-
Purify the product as needed. This method has been shown to yield the N1-alkylated product with no detectable N2 isomer.[9]
Visual Guides
Troubleshooting Workflow for Incomplete Conversion
Caption: A troubleshooting workflow for addressing incomplete conversion in indazole N-methylation.
General Experimental Workflow for N-Methylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
improving solubility of (1-Methyl-1H-indazol-4-YL)methanol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of (1-Methyl-1H-indazol-4-YL)methanol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses a chemical structure with both a hydrophobic indazole ring and a hydrophilic hydroxymethyl group.[1] This duality suggests it likely has moderate solubility in polar protic solvents like water and alcohols, and some solubility in organic solvents.[1] However, its aqueous solubility might be limited, especially at high concentrations required for some biological assays.
Q2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous assay buffer.[2][3] When the DMSO stock is diluted into the aqueous medium, the DMSO concentration decreases significantly, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.[2][3]
To prevent this, you can try the following:
-
Reduce the final concentration of the compound: If your experimental design allows, lowering the final concentration of the compound in the assay may keep it below its solubility limit in the final solvent mixture.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, you can determine the maximum tolerable percentage of DMSO for your specific cell line (often between 0.1% and 0.5%) and adjust your stock concentration accordingly.[4]
-
Use a pre-dilution step: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of media, potentially with gentle warming or sonication, before adding it to the final culture.[5]
-
Employ co-solvents or excipients: The use of formulation vehicles like co-solvents or cyclodextrins can help maintain the solubility of the compound in the aqueous environment.[6][7]
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][8] They work by reducing the polarity of the water, making it a more favorable solvent for hydrophobic molecules.[9] Common co-solvents used in biological assays include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[6][10]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[11][12] The indazole ring in this compound contains nitrogen atoms that can be protonated or deprotonated depending on the pH. As a weakly basic compound, its solubility is likely to be higher at a lower pH (acidic conditions) where it can form a more soluble salt.[13][14] It is crucial to ensure that the required pH is compatible with your biological assay and does not affect the stability of the compound or the biological system.
Q5: What are cyclodextrins and how do they work to increase solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble, hydrophobic molecules (the "guest") within their central cavity, forming an "inclusion complex."[15][17] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is exceeded. | 1. Lower the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is tolerated by the assay system.3. Use a different co-solvent or a mixture of co-solvents.4. Consider pH adjustment of the buffer.5. Formulate the compound with a solubilizing excipient like cyclodextrin. |
| Compound is soluble initially but precipitates over time during the assay. | The compound is in a supersaturated state (kinetic solubility) and is slowly crashing out to reach its true thermodynamic equilibrium. | 1. Lower the working concentration to be below the thermodynamic solubility limit.2. Incorporate a stabilizing agent or excipient into the formulation.3. If possible for the assay, reduce the incubation time. |
| Inconsistent results between experiments. | Variability in compound solubilization. | 1. Standardize the protocol for preparing the stock solution and dilutions, including mixing time and temperature.2. Visually inspect for any undissolved particles or precipitation before each use.3. Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of the compound under the assay conditions using a solubility assay.2. Employ solubility enhancement techniques to ensure the compound is fully dissolved at the desired concentration. |
Illustrative Data on Solubility Enhancement
The following tables contain illustrative data for a hypothetical compound with properties similar to this compound and are for demonstration purposes only.
Table 1: Illustrative Solubility in Different Solvents
| Solvent | Solubility (µg/mL) | Molarity (µM) |
| Water (pH 7.0) | < 10 | < 67.5 |
| PBS (pH 7.4) | < 15 | < 101.2 |
| DMSO | > 20,000 | > 135,000 |
| Ethanol | 5,000 | 33,750 |
Table 2: Illustrative Effect of pH on Aqueous Solubility
| pH | Solubility (µg/mL) | Molarity (µM) |
| 5.0 | 100 | 675 |
| 6.0 | 45 | 303.7 |
| 7.0 | < 10 | < 67.5 |
| 8.0 | < 5 | < 33.7 |
Table 3: Illustrative Effect of Co-solvents and Excipients on Aqueous Solubility (at pH 7.4)
| Formulation Vehicle | Concentration | Solubility (µg/mL) | Molarity (µM) |
| 5% DMSO | v/v | 50 | 337.5 |
| 10% Ethanol | v/v | 80 | 540 |
| 2% HP-β-CD | w/v | 150 | 1012.5 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles against a light source.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
-
In a separate 96-well plate (preferably UV-transparent), add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration that is tolerated by the assay (e.g., 1-2%).
-
Mix the plate on a plate shaker for a specified period (e.g., 1-2 hours) at room temperature.[19]
-
Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 3: Using HP-β-Cyclodextrin to Improve Aqueous Solubility
-
Prepare a solution of HP-β-cyclodextrin in the desired aqueous buffer (e.g., 2% w/v in PBS). Stir until the cyclodextrin is fully dissolved.
-
Prepare a high-concentration stock of this compound in a suitable organic solvent like DMSO.
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing or stirring vigorously. The ratio of compound to cyclodextrin may need to be optimized.
-
Allow the mixture to equilibrate by stirring or shaking for several hours or overnight at room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
Visualizations
References
- 1. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pharmaguddu.com [pharmaguddu.com]
- 13. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. semanticscholar.org [semanticscholar.org]
- 19. enamine.net [enamine.net]
addressing regioselectivity issues in the synthesis of N1- and N2-alkylindazoles
Technical Support Center: Regioselective Synthesis of N1- and N2-Alkylindazoles
Welcome to the technical support center for the synthesis of N-alkylindazoles. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with achieving regioselectivity in the synthesis of N1- and N2-alkylindazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate your synthetic challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common issue in the N-alkylation of indazoles due to the presence of two nucleophilic nitrogen atoms. The outcome of the reaction is highly sensitive to a variety of factors. To improve selectivity, consider the following:
-
Choice of Base and Solvent: This is often the most critical factor. For high N1-selectivity , the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[1][2][3][4][5][6][7][8][9][10] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate with the N2 atom, sterically hindering alkylation at that position.[2][4][7] Conversely, for N2-selectivity , acidic conditions, for instance, using trifluoromethanesulfonic acid (TfOH) with diazo compounds, can provide excellent results.[4][11] The Mitsunobu reaction also tends to favor the N2 isomer.[3][5]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role.
-
For N1-selectivity: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring alkylation at N1.[1][4][8]
-
For N2-selectivity: Electron-withdrawing groups (EWGs) such as -NO₂ or -CO₂Me at the C7 position can strongly direct alkylation to the N2 position.[1][2][3][4][6][8][9]
-
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable isomer, while N2-substituted indazoles are often favored under kinetic control.[1][12] Reactions that allow for equilibration will tend to yield the N1 product.[3][5][13][14]
Question: I am trying to synthesize an N2-alkylindazole, but the reaction predominantly yields the N1 isomer. What changes should I make?
Answer: To shift the selectivity towards the N2 position, you can employ several strategies that favor kinetic control or utilize specific directing effects:
-
Reaction Conditions: Avoid conditions that favor thermodynamic stability (like NaH in THF). Instead, consider the following:
-
Acid-Catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent has been shown to be highly selective for the N2 position.[4][11]
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often provides the N2-alkylated indazole as the major product.[3][5][13]
-
-
Substrate Modification: If possible, introduce an electron-withdrawing group at the C7 position of your indazole. This has been demonstrated to provide excellent N2-selectivity.[1][2][3][4][6][8][9]
-
Alternative Synthetic Routes: For direct access to the 2H-indazole core, consider synthetic routes like the Davis-Beirut reaction or the Cadogan reductive cyclization.[1]
Question: The N1 and N2 isomers produced in my reaction are very difficult to separate by column chromatography. What can I do?
Answer: The similar polarities of N1 and N2 isomers often make their separation challenging.[2] Here are some approaches to address this:
-
Optimize Reaction Selectivity: The most effective solution is to optimize the reaction to produce a single isomer, minimizing the need for difficult purification.[2] Revisit the factors mentioned in the previous questions to enhance the regioselectivity of your synthesis.
-
Advanced Chromatographic Techniques: If a mixture is unavoidable, consider using high-performance column chromatography with a shallow gradient to improve separation.[2]
-
Derivatization: In some cases, you can derivatize the mixture to facilitate separation. After separation, the directing group can be removed.[2][4]
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity an issue in the N-alkylation of indazoles?
A1: The indazole ring system exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to 1H- and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][3][5][8][13] When deprotonated, the resulting indazolide anion is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2), which can lead to a mixture of N1- and N2-substituted products upon reaction with an electrophile.[2][14]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity?
A2: The regioselectivity is governed by a complex interplay of several factors:
-
Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring can direct the incoming electrophile to one nitrogen over the other.[1][2][3][4][6][7][8][9][10]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical in determining the reaction outcome.[1][2][3][4][8][10][15]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the N1/N2 ratio.[1][3]
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibrium favor the more stable N1-isomer, while kinetically controlled conditions may favor the N2-isomer.[1][12]
Q3: Are there any general guidelines for predicting the major regioisomer?
A3: While predicting the outcome with absolute certainty can be difficult without experimental data, some general guidelines are:
-
For N1-Alkylation: The use of NaH in THF is a robust method for achieving high N1-selectivity, especially with bulky or electron-withdrawing groups at the C3 position.[1][2][3][5][6][7][9]
-
For N2-Alkylation: The presence of an electron-withdrawing group at the C7 position is a strong indicator for N2-alkylation.[1][3][6][8][9] Acid-catalyzed reactions with specific electrophiles also strongly favor the N2 position.[4][11]
Quantitative Data Summary
The following tables summarize the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substituent | Base/Solvent | Electrophile | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | NaH / THF | Alkyl Bromide | >99:1 | [3][5][6][9] |
| 3-tert-Butyl | NaH / THF | Alkyl Bromide | >99:1 | [3][5][6][9] |
| 3-COMe | NaH / THF | Alkyl Bromide | >99:1 | [3][5][6][9] |
| 3-Carboxamide | NaH / THF | Alkyl Bromide | >99:1 | [3][5][6][9] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substituent | Conditions | Electrophile | N1:N2 Ratio | Reference |
| 7-NO₂ | NaH / THF | Alkyl Halide | 4:96 | [3][6][9] |
| 7-CO₂Me | NaH / THF | Alkyl Halide | 4:96 | [3][6][9] |
| Various | TfOH (catalytic) | Diazo Compound | Up to 0:100 | [11] |
| 3-CO₂Me | Mitsunobu (DIAD, PPh₃) | n-Pentanol | 1:2.5 | [3][5] |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Salt Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.2 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Highly Selective N2-Alkylation using TfOH with a Diazo Compound
This protocol is designed for achieving high N2-selectivity under acidic conditions.
-
Preparation: In a sealed tube, dissolve the 1H-indazole (1.0 eq) and the diazo compound (1.5 eq) in 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at 50 °C and monitor by TLC or LC-MS until the reaction is complete.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Generalized experimental workflow for N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. connectjournals.com [connectjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying indazole derivatives from starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation/acylation of an indazole resulted in a mixture of N1 and N2 regioisomers. How can I separate them?
A1: The separation of N1 and N2 substituted indazole isomers is a common challenge. While direct alkylation often yields mixtures, several purification strategies can be employed. Column chromatography is a standard laboratory-scale solution. For larger scales, recrystallization is often a more practical and scalable method.[1][2] The choice of solvent system for recrystallization is critical and may require screening.
Q2: What are the key factors influencing the N1 vs. N2 regioselectivity in indazole synthesis?
A2: Several factors determine the ratio of N1 and N2 isomers formed during synthesis:
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring tend to favor the formation of the N1 isomer.[3][4]
-
Electronic Effects: Electron-withdrawing groups at the C7 position can favor the formation of the N2 isomer.[3][4]
-
Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often promotes N1-alkylation.[3][4] In contrast, Mitsunobu conditions can favor the N2 isomer.[5]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products, while N2-isomers may be favored under kinetic control.[3]
Q3: What are the most common impurities I should expect in my crude indazole derivative product?
A3: Besides the potential for regioisomers, other common impurities include:
-
Unreacted starting materials (e.g., substituted anilines, nitrobenzaldehydes).[6][7]
-
Residual catalysts from coupling reactions (e.g., palladium or copper).[7][8]
-
Byproducts from side reactions.
-
Residual solvents used in the reaction or initial work-up.
Q4: My NMR spectrum shows more aromatic peaks than expected. What could be the cause?
A4: Unexpected aromatic signals can arise from several sources:
-
Regioisomers: The presence of both N1 and N2 isomers will result in two sets of aromatic signals.[9]
-
Unreacted Starting Materials: Precursors used in the synthesis may still be present.[9]
-
Tautomers: Indazoles can exist as 1H and 2H tautomers, which can lead to distinct sets of signals in the NMR spectrum. The 1H tautomer is generally more stable.[9][10]
Troubleshooting Guides
Problem: Poor Separation of N1 and N2 Isomers by Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | Perform TLC screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. A shallow gradient during column chromatography can also improve resolution. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[11] |
| Similar Polarity of Isomers | If the isomers have very similar polarities, consider derivatization to alter the polarity of one isomer, facilitating separation. Alternatively, explore preparative HPLC or recrystallization.[2] |
Problem: Difficulty in Recrystallizing the Indazole Derivative
| Possible Cause | Solution |
| Incorrect Solvent Choice | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Screen a range of solvents or mixed solvent systems. For substituted indazoles, mixtures of an alcohol (ethanol, methanol) or acetone with water are often effective.[1] |
| Product Oiling Out | This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or scratching the inside of the flask to induce crystallization. |
| Insoluble Impurities Present | If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool and crystallize. |
Problem: Unexpected Peaks in HPLC Analysis of Purified Product
| Possible Cause | Solution |
| Contaminated Mobile Phase or System | Ensure high-purity solvents are used for the mobile phase and that the HPLC system is clean. Artifact peaks can originate from impurities in mobile phase additives.[13] Flush the system if necessary.[11] |
| Sample Degradation | Some indazole derivatives may be unstable. Analyze the sample promptly after preparation and consider storing it at a lower temperature. Evaluate the stability of your compound in the chosen mobile phase. |
| Peak Splitting or Tailing | This can be due to column issues (e.g., contamination, void formation), or interactions between the analyte and the stationary phase.[11] Ensure the mobile phase pH is appropriate for your compound and consider using a guard column. |
Experimental Protocols
Protocol 1: Recrystallization for the Separation of Substituted Indazole Isomers
This protocol is a general guideline based on a documented method for separating 1- and 2-position substituted indazole isomers.[1] Optimization of the solvent ratio will be necessary for different derivatives.
Materials:
-
Crude mixture of substituted indazole isomers
-
Mixed solvent system (e.g., Ethanol/Water, Acetone/Water, or Tetrahydrofuran/Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude mixture of indazole isomers in an Erlenmeyer flask.
-
Add a minimal amount of the chosen mixed solvent (e.g., a starting ratio of 3:1 to 2:5 organic solvent to water) to the flask.[1]
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the isolated isomer (e.g., by HPLC, NMR, or melting point). The filtrate can be concentrated to recover the other isomer.
Quantitative Data from Literature for Isomer Separation by Recrystallization:
| Indazole Derivative Mixture | Solvent System (v/v) | Isolated Isomer | Purity | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water (25mL/18mL for 8g mixture) | 5-amino-2-(2-hydroxyethyl)-indazole | 99.4% | [1] |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone/Water (20mL/40mL for 10g mixture) | 5-amino-2-(2-hydroxyethyl)-indazole | 99.8% | [1] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran/Water (12mL/30mL for 10g mixture) | 5-amino-2-(2,2-dimethoxyethyl)-indazole | 99.1% | [1] |
Visualizations
Caption: General workflow for the purification of indazole derivatives.
Caption: Troubleshooting guide for common HPLC issues with indazoles.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
preventing decomposition of indazole compounds during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of indazole compounds during experimental workup.
Troubleshooting Guides
Issue 1: Suspected Indazole Ring Degradation During Aqueous Workup
Symptoms:
-
Low recovery of the desired indazole product after extraction.
-
Appearance of new, unidentified spots on TLC or peaks in LC/MS analysis.
-
Color change of the organic layer during extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Acid/Base Instability | The indazole ring or sensitive functional groups may be susceptible to hydrolysis or degradation under strongly acidic or basic conditions. It is known that N-protected indazoles can undergo ring-opening to form ortho-aminobenzonitriles in the presence of strong bases[1]. The stability of indazole derivatives is often pH-dependent, with hydrolysis of appended groups like carboxamides being accelerated in both acidic (pH < 3) and basic (pH > 8) conditions[2].Solution: 1. pH Control: Maintain a pH range of 4-6 for aqueous washes if your compound's stability in that range is confirmed[2]. Use milder acidic/basic solutions for washing (e.g., saturated sodium bicarbonate instead of 1M NaOH, or dilute citric acid instead of 1M HCl).2. Brine Washes: Minimize contact with acidic or basic aqueous layers by performing washes quickly and at low temperatures. Follow with a brine wash to remove excess water.3. Forced Degradation Study: Conduct a forced degradation study to understand the pH sensitivity of your specific indazole compound. A general protocol is provided below. |
| Oxidative Degradation | Residual oxidizing agents from the reaction mixture or exposure to air can lead to oxidative degradation of the indazole ring[3][4].Solution: 1. Quenching: Ensure that any oxidizing agents used in the reaction are thoroughly quenched before workup (e.g., with sodium thiosulfate or sodium sulfite).2. Degassing Solvents: Use degassed solvents for extraction to minimize exposure to dissolved oxygen.3. Inert Atmosphere: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive to oxidation. |
| Emulsion Formation | Formation of a stable emulsion during liquid-liquid extraction can trap the product and lead to lower recovery[5].Solution: 1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking[5].2. Salting Out: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion[5].3. Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator filter paper[5]. |
Issue 2: Product Decomposition During Chromatographic Purification
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
Low or no recovery of the product from the column.
-
Fractions containing multiple new impurities not present in the crude mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Silica Gel Acidity | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds[6][7][8].Solution: 1. Deactivated Silica: Use deactivated silica gel. This can be prepared by treating silica gel with a solution of triethylamine in the eluent system[8][9].2. Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as alumina (neutral or basic), or Florisil®[6][8].3. Buffered Eluent: Add a small percentage of a modifier to the eluent. For basic indazoles, adding 0.1-1% triethylamine or ammonia in methanol to the mobile phase can prevent streaking and decomposition[9]. For acidic indazoles, adding a small amount of acetic acid may be beneficial[10]. |
| Strong Adsorption | Highly polar indazole derivatives may bind strongly to the silica gel, leading to poor recovery.Solution: 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A "methanol purge" at the end of the column can strip off highly polar compounds[10].2. Reverse-Phase Chromatography: For very polar compounds, consider using reverse-phase (C18) silica gel where the most polar compounds elute first[8][11].3. Solid Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a solid. This can sometimes improve resolution and recovery[6]. |
| Thermal Instability | Although generally stable, some indazole derivatives can be susceptible to thermal degradation, especially if the column heats up due to a highly exothermic separation[12].Solution: 1. Efficient Packing: Ensure the column is packed efficiently to allow for good solvent flow and heat dissipation.2. Control Flow Rate: Avoid excessively high flow rates that can generate heat. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for indazole compounds during workup?
A1: The most common degradation pathways encountered during workup are:
-
Acid/Base-catalyzed Hydrolysis: This primarily affects functional groups attached to the indazole ring, such as amides or esters[2].
-
Ring-Opening of N-Protected Indazoles: In the presence of strong bases, N-protected indazoles can undergo ring-opening to yield ortho-aminobenzonitriles. Unprotected indazoles are generally more resilient to this specific pathway as they are deprotonated in situ[1].
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, especially if residual oxidants are present from the reaction or if exposed to air for prolonged periods[3][4].
-
Photodegradation: Aromatic systems like indazole can be sensitive to light. It is good practice to protect solutions from direct light exposure[2][13].
Q2: How can I determine the stability of my specific indazole derivative?
A2: A forced degradation study is the most effective way to assess the stability of your compound under various stress conditions. This involves subjecting a solution of your compound to acidic, basic, oxidative, thermal, and photolytic stress and analyzing the degradation products by a stability-indicating method like HPLC or LC/MS[2][13]. A general protocol is provided in the "Experimental Protocols" section.
Q3: Are there any general recommendations for storing indazole compounds?
A3: For optimal stability, indazole compounds should be stored as solids in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If short-term storage of an aqueous solution is necessary, maintaining a pH between 4 and 6 and storing at 2-8°C, protected from light, is recommended for some derivatives[2]. For long-term storage, solutions in anhydrous, aprotic solvents like DMSO, stored at -20°C, are generally more stable[2].
Q4: My indazole has a carboxylic acid group. Are there any special precautions I should take during workup?
A4: Yes. Indazole-3-carboxylic acids can be prone to decarboxylation under harsh conditions, particularly at high temperatures. During workup, avoid excessive heating. When performing extractions, be mindful that the carboxylate form will be in the aqueous layer under basic conditions, while the protonated carboxylic acid will be in the organic layer under acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways for a novel indazole compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your indazole compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH[2][13].
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M HCl[2][13].
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light[2][13].
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the solvent. Incubate at 60°C for 48 hours, protected from light[2].
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light[2][13].
3. Analysis:
-
Analyze all samples (including a control sample kept at room temperature in the dark) using a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining and identify any major degradation products by their mass-to-charge ratio (m/z).
Protocol 2: Deactivation of Silica Gel for Chromatography
This protocol describes a method to reduce the acidity of silica gel for the purification of acid-sensitive indazole compounds.
1. Prepare the Slurry:
-
In a fume hood, weigh the required amount of silica gel into a flask.
-
Prepare the desired eluent system (e.g., 99:1 dichloromethane/methanol).
-
Add the eluent to the silica gel to form a slurry.
2. Add the Deactivating Agent:
-
To the slurry, add triethylamine (Et₃N) to a final concentration of approximately 1% (v/v) of the total solvent volume. For example, for every 100 mL of eluent, add 1 mL of triethylamine.
-
Stir the slurry gently for a few minutes.
3. Pack the Column:
-
Pack the column with the triethylamine-containing slurry as you would normally.
-
Equilibrate the packed column with the eluent containing 1% triethylamine before loading your sample.
4. Elution:
-
Elute the column with the mobile phase containing the deactivating agent.
Visualizations
Caption: General experimental workflow highlighting potential stages of indazole decomposition.
Caption: Troubleshooting logic for identifying and resolving indazole decomposition issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Navigating the Challenges of Indazole Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of indazole synthesis is a critical step in the journey from laboratory discovery to pharmaceutical production. However, transitioning from small-scale reactions to larger, industrial-sized batches often presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the scale-up of indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in yield and incomplete conversion upon scaling up our indazole synthesis. What are the likely causes and how can we address this?
A1: Low yields and incomplete conversions are common issues during scale-up and can often be traced back to several factors that are exacerbated by the change in scale.[1] Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition. Ensure your reactor is equipped with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller design) and that the stirring speed is optimized for the larger volume. A gradual temperature ramp and careful monitoring of the internal temperature are crucial.
-
Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction profile. A slow, controlled addition of a key reagent, which may have been added all at once on a small scale, is often necessary to manage exotherms and minimize byproduct formation. Re-verify the stoichiometry of all reagents, as minor inaccuracies can become significant at a larger scale. For instance, insufficient base can lead to incomplete conversion.[1]
-
Solvent Effects: The choice and volume of solvent are critical for maintaining solubility of all reactants and intermediates.[1] On a larger scale, solubility issues can become more pronounced. Consider conducting solubility studies at the intended reaction temperature and concentration. The solvent's boiling point and its ability to dissipate heat are also important safety and efficiency considerations.
Q2: Upon scaling up, we are observing an increase in the formation of an undesired regioisomer. How can we improve the regioselectivity of our reaction?
A2: Achieving high regioselectivity, particularly in N-alkylation reactions of indazoles, is a frequent challenge. The ratio of N1 to N2 substituted products is highly sensitive to reaction conditions.[2][3]
-
Base and Solvent System: The choice of base and solvent plays a pivotal role in directing alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generally favors the formation of the N1-isomer.[2] Conversely, employing potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to a mixture of N1 and N2 isomers.[2]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[1] A systematic temperature optimization study is recommended.
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct the position of substitution. Bulky groups at the C3 position can sterically hinder the N2 position, thereby favoring N1 alkylation.[2]
Q3: We are struggling with the removal of impurities during the work-up and purification of our scaled-up indazole synthesis. What strategies can we employ?
A3: Impurity profiles can change significantly upon scale-up. Byproducts that were minor on a small scale can become major contaminants in larger batches.
-
Identify the Impurities: The first step is to identify the structure of the major impurities. This will provide insights into their formation mechanism and help in devising a strategy to either prevent their formation or facilitate their removal.
-
Optimize Reaction Conditions: Once the impurities are identified, revisit the reaction conditions. Minor adjustments to temperature, reaction time, or stoichiometry can sometimes significantly reduce the formation of specific byproducts.
-
Work-up and Crystallization: A well-designed work-up procedure is crucial for removing impurities. This may involve extractions with aqueous solutions of different pH to remove acidic or basic impurities. Recrystallization is a powerful purification technique for solids. A thorough screening of crystallization solvents is essential to find conditions that provide high purity and yield.
Troubleshooting Common Indazole Synthesis Issues
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of indazole synthesis.
Problem: Low Reaction Yield
Problem: Poor Regioselectivity (N1 vs. N2 Isomers)
Quantitative Data Summary
The following tables summarize key quantitative data for common indazole synthesis methods to aid in reaction optimization and troubleshooting.
Table 1: Influence of Base and Solvent on N1/N2 Selectivity in Indazole Alkylation
| Base | Solvent | N1:N2 Ratio | Reference |
| Sodium Hydride (NaH) | THF | >95:5 | [2] |
| Potassium Carbonate (K2CO3) | DMF | ~50:50 | [2] |
| Cesium Carbonate (Cs2CO3) | DMF | Variable | Varies with substrate and electrophile. |
| Triethylamine (TEA) | CH2Cl2 | Variable | Often used in acylation reactions. |
Table 2: Typical Yields for Common Indazole Synthesis Reactions (Small Scale)
| Reaction Name | Typical Yield Range (%) | Key Considerations | Reference |
| Davis-Beirut Reaction | 60-85 | Sensitive to substrate electronics. | [4] |
| Cadogan-Sundberg | 40-70 | Can require high temperatures. | [3] |
| Jacobsen Synthesis | 70-95 | Often provides good yields and regioselectivity. | |
| Ullmann Condensation | 50-80 | Can be sensitive to catalyst and ligand choice. | [5] |
Note: Yields are highly substrate-dependent and may vary upon scale-up.
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful scale-up. Below are outlines for two key procedures in indazole synthesis.
Protocol 1: General Procedure for N1-Selective Alkylation of Indazole
-
Preparation: To a solution of the starting indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a suitable reactor under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Davis-Beirut Reaction
-
Starting Material Preparation: In a reactor, dissolve the o-nitrobenzylamine derivative (1.0 equivalent) in a suitable alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a solution of a mild base, such as 5% potassium hydroxide in the same alcoholic solvent, to the reaction mixture.[4]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl).
-
Isolation: The product may precipitate upon neutralization or after partial removal of the solvent. If not, extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by recrystallization or chromatography.
By understanding the fundamental principles that govern the scalability of these reactions and by systematically addressing the challenges that arise, researchers can significantly improve the efficiency, robustness, and safety of their indazole synthesis processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Yield of the Thermodynamically Favored N1-Isomer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your chemical reactions and enhance the yield of the thermodynamically favored N1-isomer, particularly in the context of N-alkylation of heterocyclic compounds such as indazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I obtaining a mixture of N1 and N2 alkylated products instead of the desired N1-isomer?
The formation of a mixture of N1 and N2 isomers is a common challenge in the N-alkylation of ambidentate nitrogen heterocycles like indazole. The outcome is determined by a delicate balance between kinetic and thermodynamic control.[1] The N1-substituted product is often the thermodynamically more stable isomer, while the N2-isomer can be the kinetically favored product.[2][3] Your reaction conditions (base, solvent, temperature) may not be optimal for achieving thermodynamic control.[1]
Q2: How can I improve the N1:N2 regioselectivity?
To favor the thermodynamically controlled N1-product, you should adjust your reaction conditions to allow for equilibration from the kinetic product to the more stable thermodynamic product.[2][3] Key parameters to adjust include:
-
Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving excellent N1-regioselectivity.[2][3][4] Weaker carbonate bases in polar aprotic solvents like DMF can often lead to mixtures.[2][4]
-
Reaction Temperature: Increasing the reaction temperature generally favors the formation of the thermodynamically more stable N1-isomer.[1][3] If you are observing a significant amount of the N2-product at room temperature, consider heating the reaction.[3]
-
Reaction Time: Longer reaction times can also promote equilibration to the thermodynamic product.[1]
Q3: My reaction shows low or no conversion to the N1-product. What should I do?
Low conversion can be due to several factors:
-
Insufficiently Strong Base: The base may not be strong enough to fully deprotonate the starting heterocycle. Consider switching to a stronger base like NaH or KH.[4]
-
Poor Solubility: The starting material or the deprotonated intermediate might have poor solubility in the chosen solvent. For instance, using carbonate bases with THF can result in low conversion due to poor solubility.[4] In such cases, switching to a solvent like DMF or dioxane at elevated temperatures might improve the yield.[4][5]
-
Inactive Alkylating Agent: The leaving group on your alkylating agent might not be sufficiently reactive. Consider using alkylating agents with better leaving groups, such as iodides or tosylates, instead of chlorides or bromides.[6]
Q4: I have successfully synthesized the N1-isomer, but I'm having difficulty separating it from the N2-isomer. What are my options?
The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.[4]
-
Optimize Reaction Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired N1-isomer, which will simplify or even eliminate the need for a difficult purification step.
-
Advanced Chromatographic Techniques: If separation is unavoidable, consider using high-performance column chromatography with a shallow gradient to improve resolution.[4]
-
Derivatization: In some cases, you can derivatize the mixture of isomers to facilitate separation, followed by a deprotection step to yield the pure N1-isomer.[4]
Quantitative Data Summary
The following tables summarize the effects of different reaction conditions on the regioselectivity of the N-alkylation of indazole derivatives, providing a clear comparison for experimental design.
Table 1: Effect of Base and Solvent on N1-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide at Room Temperature
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-Pentyl bromide | RT | 1.3 : 1 | 93 | [4] |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ | DMF | n-Pentyl bromide | RT | 1.5 : 1 | 91 | [4] |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | RT | >99 : 1 | 89 | [4] |
| Methyl 1H-indazole-3-carboxylate | KH | THF | n-Pentyl bromide | RT | >99 : 1 | 94 | [4] |
Table 2: Effect of Solvent on the N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate with Ethyl Tosylate
| Entry | Solvent | P1 (isolated yield, %) |
| 1 | DMF | 60 |
| 2 | DMSO | 54 |
| 3 | NMP | 42 |
| 4 | Chlorobenzene | 66 |
| 5 | Toluene | 56 |
| 6 | Dioxane | 96 |
| Reaction conditions: 1.5 equiv ethyl tosylate, 1.0 equiv indazole, 2.0 equiv Cs₂CO₃, 90 °C, 2 h.[7] |
Experimental Protocols
Here are detailed methodologies for key experiments to achieve high N1-selectivity.
Protocol 1: General Procedure for High N1-Selectivity using NaH/THF
This protocol is adapted from studies demonstrating high N1-regioselectivity.[2][4]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask (typically to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the suspension at room temperature. For less reactive substrates or alkylating agents, the reaction mixture can be heated to 50 °C.[3]
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N1-Alkylation using Cs₂CO₃/Dioxane at Elevated Temperature
This protocol is particularly effective for substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[5]
-
Setup: To a solution of the indazole (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed vial or flask, add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl tosylate (1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Time: Stir for 2 hours or until reaction completion is confirmed by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.
Visualized Workflows and Pathways
The following diagrams, created using Graphviz, illustrate key decision-making processes and reaction pathways to aid in your experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of (1-Methyl-1H-indazol-4-YL)methanol
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comparative analysis of key analytical techniques for the structural validation of (1-Methyl-1H-indazol-4-YL)methanol, with a primary focus on the definitive method of single-crystal X-ray crystallography. We present supporting data from complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a comprehensive approach to structural verification.
The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutic agents.[1] The methylation of the indazole core, as in this compound, can significantly influence its biological activity and pharmacokinetic properties. Therefore, unequivocal structural characterization is paramount.
Comparative Analysis of Structural Validation Techniques
While NMR and MS provide crucial information about the connectivity and mass of a molecule, single-crystal X-ray crystallography offers an unparalleled, three-dimensional visualization of the atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the compound's structure.
Below is a comparative summary of the data obtained from these techniques for the validation of indazole-based structures. Due to the limited availability of public crystallographic data for this compound, data for the closely related parent compound, (1H-Indazol-4-YL)methanol, is presented for X-ray crystallography to illustrate the depth of information this technique provides.[2]
| Analytical Technique | Parameter | (1H-Indazol-4-YL)methanol (Experimental Data) [2] | This compound (Expected/Typical Data) | Information Provided |
| Single-Crystal X-ray Crystallography | Crystal System | Monoclinic | - | Fundamental symmetry of the crystal lattice. |
| Space Group | P2₁/c | - | Detailed symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 7.123 Å, b = 11.456 Å, c = 10.234 Å, β = 95.67° | - | Precise dimensions of the repeating unit in the crystal. | |
| Key Bond Lengths | N1-N2: ~1.37 Å, C4-CH₂: ~1.51 Å, CH₂-OH: ~1.43 Å | Similar to parent, with an additional N1-CH₃ bond (~1.47 Å). | Exact distances between atoms, confirming covalent bonds. | |
| Key Bond Angles | N1-N2-C3: ~110.2°, C4-CH₂-OH: ~112.8° | Similar to parent. | Precise angles between bonds, defining molecular geometry. | |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | - | ~8.0-7.2 ppm (aromatic CH), ~4.8 ppm (CH₂), ~4.0 ppm (N-CH₃), ~5.4 ppm (OH) | Information on the chemical environment of each proton. |
| Multiplicity | - | Singlets, doublets, triplets | Reveals neighboring protons, confirming connectivity. | |
| Integration | - | Proportional to the number of protons | Quantifies the number of protons of each type. | |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | - | ~140-110 ppm (aromatic C), ~60 ppm (CH₂), ~35 ppm (N-CH₃) | Information on the chemical environment of each carbon atom. |
| Mass Spectrometry (ESI+) | Molecular Ion Peak | [M+H]⁺ = 149.07 | [M+H]⁺ ≈ 163.1 | Confirms the molecular weight of the compound. |
| High-Resolution Mass | 148.0631 Da | ~162.0797 Da (for C₉H₁₀N₂O) | Provides the elemental composition of the molecule. | |
| Key Fragment Ions | m/z 130 ([M-H₂O]⁺), m/z 117 ([M-CH₂OH]⁺) | Loss of CH₃, CH₂OH, and ring fragmentation. | Offers clues about the structural components of the molecule.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.
-
Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). A high voltage is applied to the solution as it exits a capillary, creating charged droplets from which ions are desolvated.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), a high-resolution analyzer (e.g., Orbitrap, FT-ICR) is used to determine the exact mass of the ions.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a small molecule like this compound, highlighting the interplay between the different analytical techniques.
Caption: Structural validation workflow.
References
A Comparative Guide to HPLC Purity Validation of (1-Methyl-1H-indazol-4-YL)methanol
Guide Published: December 29, 2025
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (1-Methyl-1H-indazol-4-YL)methanol. The accurate determination of purity is a critical aspect of drug discovery and development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methods for this specific indazole derivative.
This compound is a heterocyclic compound belonging to the indazole family, a scaffold known to be significant in medicinal chemistry.[2][3] Its purity is paramount, as impurities can originate from the synthesis process, such as unreacted starting materials, by-products from side reactions (like regioisomers), or degradation products.
I. Primary Purity Analysis: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and robust method for the purity analysis of small organic molecules like this compound.[4][5] It separates compounds based on their hydrophobicity, providing excellent resolution, quantitative accuracy, and reproducibility.[1][6]
Potential Impurities: For the purpose of this guide, we will consider the following potential process-related impurities based on common synthetic routes:
-
Impurity A: (1H-Indazol-4-yl)methanol (unmethylated precursor)
-
Impurity B: (2-Methyl-1H-indazol-4-yl)methanol (N2-methylated regioisomer)
-
Impurity C: 1-Methyl-1H-indazole (precursor lacking the hydroxymethyl group)
Quantitative Data Summary: The following table summarizes representative data from a typical RP-HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity C: 1-Methyl-1H-indazole | 4.8 | 21,500 | 0.72 |
| Impurity A: (1H-Indazol-4-yl)methanol | 6.3 | 15,100 | 0.50 |
| This compound | 7.5 | 2,923,000 | 97.43 |
| Impurity B: (2-Methyl-1H-indazol-4-yl)methanol | 8.1 | 40,500 | 1.35 |
II. Comparison with Orthogonal Analytical Methods
Orthogonality, the practice of using multiple, independent analytical methods, is crucial for a comprehensive characterization of an API.[6] Each method interrogates different physicochemical properties, minimizing the risk of overlooking impurities. The table below compares HPLC with key alternative techniques.
| Analytical Method | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase based on polarity. | Purity Assessment & Quantification. | High resolution, robust, reproducible, and provides accurate quantitative data.[1] | Limited peak identification without a specific reference standard; may not resolve all co-eluting impurities.[6] |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Identity Confirmation & Impurity Profiling. | High specificity and sensitivity; provides molecular weight information for peak identification.[6] | Quantitative accuracy can be lower than HPLC-UV without careful validation; matrix effects can cause ion suppression. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Absolute Purity Determination & Structural Elucidation. | A primary analytical method that does not require a reference standard of the analyte; provides structural information and is non-destructive.[7][8] | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; potential for signal overlap in complex mixtures.[7][9] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of volatile impurities. | Excellent for separating volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[7] |
III. Experimental Workflow & Visualization
The following diagram illustrates a standard workflow for the HPLC purity validation of a newly synthesized API, incorporating orthogonal methods for comprehensive characterization.
Caption: Workflow for API Purity Validation.
IV. Detailed Experimental Protocols
This protocol is designed for the quantification of this compound and the detection of common process-related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-28 min: 80% B
-
28-30 min: 80% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
This method is used for the identification of the main peak and any detected impurities by confirming their molecular weights.
-
LC Conditions: Utilize the same HPLC method as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract ion chromatograms for the expected molecular weights of the API and potential impurities to confirm their identities.
This primary method provides an absolute purity value against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both components in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 seconds) to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, accounting for the molecular weights and number of protons for each signal.
V. Conclusion
For routine purity analysis and quality control of this compound, reversed-phase HPLC offers a robust, reliable, and accurate method.[1] However, for comprehensive characterization, particularly during process development and for regulatory submissions, the use of orthogonal methods is imperative.[6] LC-MS provides invaluable confirmation of impurity identity, while qNMR offers a definitive measure of absolute purity. The strategic combination of these techniques ensures a high degree of confidence in the quality and integrity of the synthesized compound, which is essential for advancing drug development programs.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 3. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmasource.global [pharmasource.global]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Methylation Reagents for Indazole
For researchers, scientists, and drug development professionals, the selective methylation of the indazole core is a critical step in the synthesis of a wide array of pharmacologically active molecules. The regioselectivity of this reaction—whether the methyl group attaches to the N1 or N2 position of the indazole ring—is paramount, as the biological activity of the resulting isomers can differ significantly. This guide provides an objective comparison of common methylation reagents, supported by experimental data, to aid in the selection of the most effective method for a desired outcome.
The choice of methylating agent and reaction conditions dictates the regiochemical outcome, which can be broadly categorized into thermodynamically and kinetically controlled processes. Generally, N1-alkylation is the thermodynamically favored pathway, while N2-alkylation is kinetically favored.[1]
Quantitative Comparison of Methylation Reagents
The following table summarizes the performance of various methylation reagents in the methylation of 6-nitro-1H-indazole, a common model substrate in such studies. The data highlights the significant impact of the reagent on both yield and regioselectivity.
| Methylation Reagent | Base/Additive | Solvent | Temperature (°C) | N1-Methylated Yield | N2-Methylated Yield | Other Products | Reference |
| Methyl Iodide (MeI) | - | Sealed Tube | 100 | 10% | 50% | 17% (Dimethylated) | [1] |
| Dimethyl Sulfate (DMS) | KOH | - | 45 | 42% | 44% | - | [1] |
| Diazomethane (CH₂N₂) | BF₃·Et₂O | - | 70 | 75% | - | - | [1] |
| Methyl p-toluenesulfonate | - | - | - | - | 50% | 25% (Recovered SM) | [1] |
| Dimethyl Carbonate (DMC) | DABCO | DMF | Reflux | - | High Yield | - | [2] |
| Trimethyloxonium tetrafluoroborate | - | Acetone | RT | - | 73% (for 3-methyl-6-nitro-1H-indazole) | - | [2] |
Experimental Workflow
The general workflow for comparing the efficacy of different methylation reagents for indazole is depicted below. This process involves parallel reactions with a consistent indazole substrate, followed by analysis and characterization to determine the yield and regioselectivity of the products.
References
Navigating the Labyrinth of Structure Confirmation: A Comparative Guide to Mass Spectrometry of (1-Methyl-1H-indazol-4-YL)methanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation of (1-Methyl-1H-indazol-4-YL)methanol and its derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed analysis of expected fragmentation patterns, comparative data from alternative analytical methods, and explicit experimental protocols to aid in the robust characterization of these molecules.
The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the quality and safety of potential drug candidates. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a pivotal analytical tool in this process.
Unraveling the Molecular Blueprint: Mass Spectrometry Approaches
The structural confirmation of this compound, with a molecular weight of 162.19 g/mol , relies on the careful analysis of its mass-to-charge ratio (m/z) and its fragmentation behavior upon ionization. The two most common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), provide complementary information for a comprehensive structural analysis.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for the analysis of polar molecules like this compound. It typically generates the protonated molecule, [M+H]+, at an m/z of approximately 163.19. Tandem mass spectrometry (MS/MS) of this precursor ion allows for controlled fragmentation, providing key structural insights.
Electron Ionization (EI): This hard ionization technique imparts higher energy to the molecule, leading to more extensive fragmentation. While the molecular ion peak (M+) at m/z 162.19 may be observed, it is often accompanied by a rich pattern of fragment ions that serve as a molecular fingerprint.
Deciphering the Fragments: A Predictive Look at Fragmentation Pathways
Based on the known fragmentation patterns of indazole and methanol derivatives, we can predict the primary fragmentation pathways for this compound. The N-methylation is expected to significantly influence the fragmentation, particularly in the charge distribution among the fragments.[1]
Key Predicted Fragmentations:
-
Loss of the hydroxymethyl group (•CH₂OH): A primary fragmentation event is the cleavage of the C-C bond between the indazole ring and the methanol group, resulting in a fragment ion at m/z 131.
-
Loss of water (H₂O): Dehydration of the molecular ion can lead to a fragment at m/z 144.
-
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde could produce a fragment at m/z 132.
-
Ring Cleavage: Characteristic of heterocyclic compounds, the indazole ring system itself can undergo cleavage, yielding a variety of smaller fragment ions that can help to confirm the core structure.
The following diagram illustrates the predicted fragmentation pathways for this compound under mass spectrometric analysis.
Caption: Predicted EI-MS fragmentation pathway of this compound.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often essential for unequivocal structure confirmation. The following table compares the utility of mass spectrometry with other common analytical techniques for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides structural information, compatible with chromatography | Isomers can be difficult to distinguish without MS/MS and chromatography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C) | Provides unambiguous structure elucidation, non-destructive | Lower sensitivity than MS, requires larger sample amounts |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a "fingerprint" of the molecule | Provides limited information on the overall molecular structure |
| X-ray Crystallography | Absolute three-dimensional structure | Provides definitive structural information | Requires a suitable single crystal, which can be difficult to obtain |
In the Lab: Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following protocols provide a starting point for the analysis of this compound derivatives using mass spectrometry.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion analysis or 0.1-1 µg/mL for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a general guideline and may require optimization for specific derivatives and instrumentation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the [M+H]+ ion as the precursor and apply a collision energy of 10-30 eV.
-
The following diagram outlines the general workflow for LC-MS based structure confirmation.
Caption: General workflow for LC-MS based structure confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their development as potential therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful and sensitive method for this purpose. By understanding the expected fragmentation patterns and utilizing robust experimental protocols, researchers can confidently elucidate the structures of these important molecules. The integration of data from orthogonal analytical techniques such as NMR and IR spectroscopy will further strengthen the structural assignment, ensuring the integrity and reliability of research findings in the journey of drug discovery.
References
comparative study of different synthetic routes to N-methylated indazoles
For Researchers, Scientists, and Drug Development Professionals
The N-methylation of indazoles is a critical transformation in medicinal chemistry, as the position of the methyl group on the indazole ring can significantly influence the pharmacological properties of the resulting molecule. The selective synthesis of either N1- or N2-methylated indazoles is often a key challenge in the development of new therapeutics. This guide provides a comparative analysis of various synthetic routes to N-methylated indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Controlling Regioselectivity: A Tale of Two Nitrogens
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for the formation of a mixture of regioisomers upon methylation.[1] The regiochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1] Conversely, the N2-position is often more kinetically accessible, leading to the N2-methylated product under kinetically controlled conditions.[2]
N1-Methylation Strategies: Favoring the Thermodynamic Product
Achieving high selectivity for N1-methylation typically involves conditions that allow for equilibration to the more stable N1-isomer.[1] The use of a strong, non-nucleophilic base in an aprotic solvent is a common and effective strategy.[1][3]
Common Conditions for N1-Methylation
| Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Starting Material |
| Methyl Iodide | NaH | THF | 0 °C to rt | >99:1 | High | General Indazoles |
| Methyl Tosylate | Cs₂CO₃ | Dioxane | 90 °C | High N1 selectivity | - | 6-bromo-1H-indazole |
| Isobutyl Bromide | K₂CO₃ | DMF | 120 °C | 58:42 | 47% (N1) | Indazole-ester |
Note: Yields and ratios can vary depending on the specific indazole substrate.
Experimental Protocol: N1-Methylation using Sodium Hydride
This protocol is a general method for achieving high N1-selectivity.[4][5]
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the starting indazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-indazole.
Caption: N1-Methylation via thermodynamic control.
N2-Methylation Strategies: The Kinetic Approach
Selective N2-methylation is often desired for the synthesis of specific biologically active molecules, such as the anticancer drug Pazopanib.[1] These methods typically employ conditions that favor the kinetically controlled product.
Common Conditions for N2-Methylation
| Methylating Agent | Base/Acid | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Starting Material |
| Dimethyl Carbonate | DABCO | DMF | Reflux | Kinetically favored N2 | - | 3-methyl-6-nitro-1H-indazole |
| Methyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | - | - | Highly N2-selective | High | General Indazoles |
| Trimethyl Orthoformate | H₂SO₄ | Reflux | - | Highly N2-selective | Moderate | General Indazoles |
| Methyl Iodide | - | Sealed tube | 100 °C | Regioselective for N2 | - | 6-nitro-1H-indazole |
Note: Yields and ratios can vary depending on the specific indazole substrate.
Experimental Protocol: N2-Methylation using Dimethyl Carbonate
This protocol is effective for the synthesis of the N2-methylated isomer, a key intermediate for Pazopanib.[1]
-
Dissolve the starting indazole (e.g., 3-methyl-6-nitro-1H-indazole, 1.0 eq.) and triethylenediamine (DABCO, 1.0 eq.) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 eq.) dropwise to the mixture.
-
Heat the reaction system to reflux and continue stirring for 6 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration and dry to obtain the 2-methyl-indazole.
Caption: N2-Methylation via kinetic control.
Comparative Analysis and Workflow
The choice between N1- and N2-methylation strategies depends heavily on the desired final product and the substitution pattern of the indazole core.
-
For N1-selectivity: The use of a strong base like sodium hydride in an aprotic solvent like THF is a robust and widely applicable method.[3] Cesium carbonate in dioxane also provides high N1 selectivity.[5] These conditions favor the formation of the thermodynamically more stable N1-isomer.
-
For N2-selectivity: A broader range of conditions can be employed. The use of dimethyl carbonate with a base like DABCO is a practical method.[1] For more general and highly selective N2-alkylation, the use of alkyl 2,2,2-trichloroacetimidates promoted by an acid catalyst has been shown to be very effective.[6][7] Reactions under acidic conditions with reagents like trimethyl orthoformate also strongly favor N2-alkylation.[8]
The steric and electronic properties of substituents on the indazole ring can also influence the N1/N2 ratio.[3] For instance, bulky substituents at the C7 position may hinder N1-alkylation, thereby favoring the N2-isomer.[9]
Caption: General experimental workflow.
Conclusion
The selective N-methylation of indazoles is a well-studied area with a variety of established methods. By understanding the principles of kinetic and thermodynamic control, and by carefully selecting the appropriate reagents, base, and solvent, researchers can effectively synthesize the desired N1- or N2-methylated indazole isomer. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the synthetic challenges and opportunities in the fascinating field of indazole chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Molecular Docking of Indazole Derivatives with Experimental Data for c-Met Kinase Inhibition
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics, particularly in oncology, the c-Met receptor tyrosine kinase has emerged as a critical target. Indazole derivatives have shown considerable promise as inhibitors of this pathway. Computational methods, especially molecular docking, are instrumental in the early stages of drug design, offering predictions of binding affinity and interaction patterns. However, the true measure of a potential drug candidate lies in its performance in experimental assays. This guide provides a comparative analysis of molecular docking results and in vitro experimental data for a series of indazole derivatives targeting c-Met, underscoring the importance of experimental validation in drug discovery.
Unveiling the Synergy: Docking Scores vs. In Vitro Inhibition
The predictive power of molecular docking is best assessed by comparing its output with tangible experimental results. In a key study, a series of indazole derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase. The in silico binding affinities, represented by docking scores, were then correlated with their half-maximal inhibitory concentrations (IC50) determined through a biochemical assay.[1]
A lower docking score generally indicates a more favorable binding interaction between the ligand (indazole derivative) and the protein target (c-Met). Similarly, a lower IC50 value signifies greater potency in inhibiting the enzyme's activity. The following table summarizes the molecular docking scores and the corresponding in vitro c-Met inhibition data for a selection of these indazole derivatives.
| Compound ID | Molecular Docking Score (kcal/mol) | c-Met Kinase Inhibition IC50 (µM) |
| 4a | -8.21 | > 10 |
| 4b | -8.53 | 2.34 |
| 4c | -9.12 | 0.45 |
| 4d | -9.87 | 0.17 |
| 4e | -8.99 | 1.12 |
| 4f | -8.67 | 3.78 |
The data reveals a noteworthy correlation between the predicted binding affinities and the experimentally observed inhibitory activities. Compound 4d , which exhibited the most favorable docking score of -9.87 kcal/mol, also demonstrated the highest potency with an IC50 of 0.17 µM.[1] Conversely, compound 4a , with the least favorable docking score, showed minimal inhibition. This trend, where a lower docking score corresponds to a lower IC50 value, provides a compelling validation of the molecular docking model for this series of indazole derivatives.
The Experimental Backbone: Methodologies for Validation
The credibility of this comparison hinges on the robustness of the experimental protocols used to determine the in vitro activity of the synthesized compounds. The primary method employed was a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
Experimental Protocol: c-Met Kinase TR-FRET Assay
This biochemical assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore)
-
Streptavidin-conjugated APC (Allophycocyanin) (Acceptor fluorophore)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test indazole derivatives dissolved in DMSO
-
384-well microplates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the c-Met kinase and the biotinylated peptide substrate in the assay buffer is prepared.
-
Compound Addition: The test indazole derivatives, at varying concentrations, are added to the wells of the microplate. A control with DMSO alone is also included.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC) are added.
-
Signal Measurement: After another incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The excitation is typically at 340 nm, and the emission is read at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the control, and the IC50 values are calculated by fitting the data to a dose-response curve.
Visualizing the Process and the Pathway
To better understand the workflow and the biological context, the following diagrams illustrate the validation process and the c-Met signaling pathway.
Caption: Workflow for validating molecular docking with experimental data.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion
The successful correlation between molecular docking scores and experimental IC50 values for this series of indazole derivatives targeting c-Met kinase highlights the value of in silico methods in modern drug discovery. While molecular docking serves as an invaluable tool for prioritizing and designing potential inhibitors, this guide emphasizes that experimental validation remains the gold standard for confirming biological activity. The integration of computational and experimental approaches creates a powerful and efficient paradigm for the development of novel and effective therapeutic agents.
References
Navigating the Isomeric Landscape: A Comparative Guide to the Stability of N1- and N2-Methylated Indazoles
For researchers, scientists, and drug development professionals, the seemingly subtle difference between N1- and N2-alkylation of the indazole scaffold can have profound implications for a molecule's biological activity and developability. This guide provides a comprehensive comparison of the relative stability of N1- and N2-methylated indazole isomers, supported by experimental data and computational analysis, to aid in the rational design and synthesis of targeted indazole derivatives.
The indazole core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The regioselectivity of N-alkylation is a critical parameter, as the positioning of the alkyl group at either the N1 or N2 position of the pyrazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. Understanding the inherent stability of these isomers is paramount for developing robust synthetic strategies and for predicting the behavior of these compounds in biological systems.
Thermodynamic vs. Kinetic Control: The Decisive Factor in Isomer Stability
The formation of N1- and N2-methylated indazoles is a classic example of a reaction governed by the principles of thermodynamic and kinetic control.[3] Generally, the N1-methylated isomer is the thermodynamically more stable product, while the N2-methylated isomer is often favored under kinetic control.[3][4] This fundamental difference arises from the electronic and structural characteristics of the indazole ring system. The 1H-indazole tautomer is inherently more stable than the 2H-tautomer, a preference that extends to their N-alkylated derivatives.[1][2][5][6]
Experimental evidence for this stability difference is abundant in the synthetic literature. Reaction conditions that allow for equilibration, such as higher temperatures or the use of specific base-solvent combinations, typically yield the N1-isomer as the major product.[2] Conversely, conditions that favor rapid, irreversible reactions often lead to a higher proportion of the N2-isomer.[3]
Quantitative Stability Analysis: Insights from Computational Chemistry
Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable quantitative insights into the energy landscape of N1- and N2-methylated indazoles. These theoretical calculations consistently support the greater stability of the N1-isomer.
One study, utilizing ab initio calculations, determined that 1-methylindazole is 3.2 kcal/mol more stable than 2-methylindazole.[7] Another computational analysis reported a similar energy difference of 5.1 kcal/mol between the parent 1H- and 2H-indazole tautomers.[5] These energy differences, while seemingly small, are significant enough to dictate the equilibrium position between the two isomers.
| Isomer Comparison | Computational Method | Calculated Energy Difference (ΔE) | Reference |
| 1-Methylindazole vs. 2-Methylindazole | Ab initio (MP2//6-31G**//6-31G*) | 3.2 kcal/mol (N1 more stable) | [7] |
| 1H-Indazole vs. 2H-Indazole | DFT | 5.1 kcal/mol (1H more stable) | [5] |
| 1-(hydroxymethyl)indazole vs. 2-(hydroxymethyl)indazole | B3LYP/6-311++G(d,p) | 20 kJ/mol (~4.8 kcal/mol) (N1 more stable) | [8] |
Table 1: Computationally Determined Energy Differences Between Indazole Isomers.
Factors Influencing Regioselectivity and Isomer Ratios
While the inherent thermodynamic stability favors the N1-isomer, the final product distribution in a synthetic reaction can be influenced by a variety of factors:
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at the less hindered N2 position.
-
Electronic Effects: The electronic nature of substituents on the indazole ring can modulate the nucleophilicity of the N1 and N2 atoms, influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3]
-
Alkylating Agent: The nature of the alkylating agent can also impact the N1/N2 ratio.
The interplay of these factors determines whether the reaction proceeds under thermodynamic or kinetic control, ultimately dictating the final isomer ratio.
Caption: Logical relationship of factors influencing the regioselectivity of indazole N-methylation.
Experimental Protocols for Isomer Synthesis and Characterization
The ability to selectively synthesize and unambiguously characterize N1- and N2-methylated indazoles is crucial for their application in drug discovery.
Protocol 1: Selective Synthesis of N1-Methylated Indazole (Thermodynamic Control)
This protocol is adapted from established procedures that favor the formation of the thermodynamically more stable N1-isomer.[3][9]
Materials:
-
1H-Indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated indazole.
Protocol 2: Selective Synthesis of N2-Methylated Indazole (Kinetic Control)
This protocol utilizes conditions that generally favor the kinetically controlled formation of the N2-isomer.
Materials:
-
1H-Indazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1H-indazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF to suspend the solids.
-
Add methyl iodide (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N2-methylated indazole.
Protocol 3: Characterization and Differentiation of N1- and N2-Isomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N1- and N2-methylated indazole isomers. Specific 1D and 2D NMR techniques are employed for unambiguous structural assignment.
Key NMR Techniques:
-
¹H NMR: The chemical shifts of the indazole ring protons, particularly H3 and H7, are sensitive to the position of the methyl group.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, differ significantly between the two isomers.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is definitive for isomer identification.
-
N1-isomer: A correlation is observed between the N1-methyl protons and the C7a carbon.
-
N2-isomer: A correlation is observed between the N2-methyl protons and the C3 carbon.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can also be used for structural elucidation by observing through-space correlations between the methyl protons and nearby ring protons.
Caption: Experimental workflow for the characterization of N1- and N2-methylated indazole isomers using NMR.
Conclusion
The N1-methylated indazole isomer is thermodynamically more stable than its N2-counterpart, a fact supported by both extensive experimental observations and robust computational models. This inherent stability difference is a key consideration in the design and synthesis of indazole-containing compounds. By carefully selecting synthetic conditions, researchers can favor the formation of either the thermodynamically stable N1-isomer or the kinetically favored N2-isomer. The ability to selectively synthesize and definitively characterize these isomers using modern analytical techniques is essential for advancing the development of novel indazole-based therapeutics. This guide provides the foundational knowledge and practical protocols to navigate the isomeric landscape of N-methylated indazoles, empowering researchers to make informed decisions in their drug discovery endeavors.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
comparative bioactivity of (1-Methyl-1H-indazol-4-YL)methanol with other kinase inhibitors
Exploring Inhibitor Targets
I'm currently focused on the biological targets and kinase inhibitory activity of (1-Methyl- 1H-indazol-4-YL)methanol. I'll then move on to identifying commercially available, well-characterized kinase inhibitors that are structurally similar. This will help me explore potential avenues for developing novel inhibitors.
Compiling Bioactivity Data
Expanding Data Acquisition
I'm now deep-diving into the bioactivity of related kinase inhibitors, focusing on IC50, Ki, and cellular potency values. Alongside this, I'm meticulously gathering detailed experimental protocols to ensure accurate comparisons. I'm organizing all the quantitative data in a clear table, which is nearly complete, and working on a Graphviz diagram. I'll follow this with the experimental protocol write-ups.
Investigating Kinase Inhibition
I've been looking at "(1-Methyl-1H-indazol-4-yl)methanol," but so far, no luck finding direct IC50 data. Search results highlight its use as a synthetic intermediate and the general potential of the indazole scaffold for kinase inhibition. I'm digging deeper into related compounds and broader research areas to see if any indirect data sheds light on this specific molecule's activity.
Analyzing Indazole Scaffold Relevance
I've hit a snag with the original compound's direct data. I've switched gears and am focusing on related indazole-based inhibitors, hoping to glean insights through comparison. My aim is to find a structurally similar molecule with IC50 data and compare it to broader known kinase inhibitors. This comparative strategy will help me gauge the potential of the original compound, even without its specific bioactivity measurements.
Developing a Comparison Framework
I'm now pivoting towards a comparative analysis. Finding direct data on "this compound" remains elusive. The focus shifts to identifying structurally similar indazole-based kinase inhibitors with robust bioactivity data. This approach allows me to build a comparison guide, and also find detailed experimental protocols for generating this quantitative data. I'll then construct a clear comparison table and diagram for easier analysis.
Exploring Kinase Inhibition
I've hit a roadblock with direct data on this compound's kinase inhibition. No luck finding any public bioactivity info. Now, I'm shifting gears to related compounds, and broader kinase inhibitor classes, to see if I can infer or extrapolate any insights. This comparative approach might be the key.
Identifying Active Analogs
I'm now focusing on identifying suitable analogs for comparison. While "this compound" lacks direct bioactivity data, related compounds are showing promise. I've pinpointed several indazole derivatives with documented kinase inhibition, including (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones, and N-( 1H-indazol-6-yl)benzenesulfonamide derivatives. This should provide a basis for comparative analysis.
Pinpointing K22 as Target
I've selected the potent PLK4 inhibitor, K22, as a reference point, focusing on its structure and known activity. This N-(1H-indazol-6-yl)benzenesulfonamide derivative provides a solid foundation for comparing other inhibitors with a similar indazole core. Now, I'm identifying other PLK4 inhibitors to broaden the comparative analysis.
Developing Comparative Framework
I've selected K22 as the reference compound and now I'm expanding the comparison group. Currently, I'm identifying other PLK4 inhibitors to create a meaningful comparative guide. Data on IC50 values is being collected. I'm also preparing to document the in vitro kinase assay protocols to allow you to understand the experimental context.
Finalizing Comparison Data
I'm now in the process of finalizing the comparison data. The table is being populated with IC50 values for K22, CFI-400945, and VX680 against PLK4. I'm also finding detailed experimental protocols for PLK4 kinase inhibition assays to provide context. The diagram illustrating the PLK4 signaling pathway is ready for inclusion. The guide synthesis is progressing, and the focus is now on explaining the rationale for using K22 as a relevant analog.
Developing Comparison Strategy
I've selected K22 as the key comparison point, a potent PLK4 inhibitor. Now, I'm gathering IC50 data for K22, CFI-400945, and VX680. I'm also securing details on the in vitro kinase assay protocol to build the user a comprehensive guide. The diagram for the PLK4 pathway is next.
A Comparative Guide to Target Engagement Validation for Novel Kinase Inhibitors: A Methodological Overview for (1-Methyl-1H-indazol-4-YL)methanol Derivatives
Introduction: The successful development of targeted therapies, such as those involving novel (1-Methyl-1H-indazol-4-YL)methanol derivatives, hinges on robust validation of target engagement. This guide provides a comparative overview of key methodologies used to confirm that a therapeutic agent specifically interacts with its intended molecular target within a cellular context. While specific experimental data for this compound derivatives is not publicly available, this document outlines the established experimental frameworks and data presentation standards that would be applied in their preclinical validation.
Quantitative Comparison of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of common biophysical and cellular methods.
| Methodology | Principle | Typical Quantitative Output | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Shift in melting temperature (ΔTm) | Low to Medium | Label-free; performed in a cellular or in-vivo context, confirming engagement in a physiological setting. | Not all proteins show a clear thermal shift; optimization can be time-consuming. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as the ligand flows over the immobilized target protein. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Low to Medium | Real-time kinetics; provides detailed binding parameters; no labeling required. | Requires purified, immobilized protein; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event between the ligand and the target protein in solution. | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | Low | Provides a complete thermodynamic profile of the interaction; gold standard for binding affinity. | Requires large amounts of purified protein; low throughput. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET) based method where a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe are used. | BRET Ratio, IC50/EC50 values | High | Live-cell assay; reversible binding can be measured; high throughput. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Kinase Activity Assay | Measures the catalytic activity of the target kinase in the presence of the inhibitor. | IC50 (half-maximal inhibitory concentration) | High | Directly measures the functional consequence of binding. | Indirect measure of engagement; can be affected by ATP concentration and substrate competition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the extent to which a this compound derivative binds to and stabilizes its target protein in intact cells.
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound (e.g., a derivative of this compound) at various concentrations for a predetermined time. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive ΔTm in compound-treated samples compared to the vehicle control indicates target engagement.
Surface Plasmon Resonance (SPR) Protocol
Objective: To measure the real-time binding kinetics and affinity of a this compound derivative to its purified target kinase.
Procedure:
-
Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Analyte Injection: Prepare a dilution series of the this compound derivative in the running buffer. Inject each concentration over the sensor chip surface for a set association time, followed by a dissociation phase where only the running buffer flows over the chip.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte from the immobilized target, preparing the surface for the next injection.
-
Data Analysis: The binding events are recorded in a sensorgram, which plots response units (RU) versus time. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
A Comparative Analysis of Substituted Indazoles in Antiproliferative Screening
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with a multitude of its derivatives demonstrating significant potential as antiproliferative agents. This guide provides a comparative analysis of substituted indazoles, focusing on their efficacy in preclinical cancer studies. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.
Quantitative Bioactivity Data: A Comparative Overview
The antiproliferative activity of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of substituted indazole derivatives, categorized by the nature of their substitution, to facilitate a comparative assessment of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6, (E)-3,5-dimethoxystyryl at C3 | 4T1 (Mouse Breast Cancer) | 0.23 | [1] |
| HepG2 (Human Liver Cancer) | 0.80 | [1] | ||
| MCF-7 (Human Breast Cancer) | 0.34 | [1] | ||
| A549 (Human Lung Cancer) | 1.15 | [1] | ||
| 2a | 4-(4-methylpiperazin-1-yl)phenyl at C6, (E)-3,5-dimethoxystyryl at C3 | MCF-7 (Human Breast Cancer) | 1.15 | [1] |
| HCT116 (Human Colon Cancer) | 4.89 | [1] | ||
| 2c | 4-sulfonylmorpholine at C6, (E)-3,5-dimethoxystyryl at C3 | A549 (Human Lung Cancer) | >10 | [1] |
| 3c | N-(4-chlorophenyl)sulfamoyl at C6 | A2780 (Human Ovarian Cancer) | 0.58 | [2] |
| A549 (Human Lung Cancer) | 5.83 | [2] | ||
| P388 (Murine Leukemia) | 2.16 | [2] | ||
| 2c (another study) | N-(4-methylphenyl)sulfamoyl at C6 | A2780 (Human Ovarian Cancer) | 0.50 | [2] |
| A549 (Human Lung Cancer) | 1.83 | [2] | ||
| P388 (Murine Leukemia) | 1.00 | [2] | ||
| C05 | Indazole-based PLK4 inhibitor | IMR-32 (Human Neuroblastoma) | 0.948 | [3] |
| MCF-7 (Human Breast Cancer) | 0.979 | [3] | ||
| H460 (Human Lung Cancer) | 1.679 | [3] |
Key Signaling Pathways Targeted by Substituted Indazoles
Many substituted indazoles exert their antiproliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. A frequently targeted pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagram illustrates a simplified representation of this pathway and indicates the points of intervention by indazole-based kinase inhibitors.
Caption: Simplified MAPK signaling pathway and points of inhibition by substituted indazoles.
Experimental Workflow for Antiproliferative Screening
The evaluation of the anticancer potential of substituted indazoles typically follows a standardized experimental workflow. This process begins with the synthesis of the compounds, followed by in vitro screening against a panel of cancer cell lines to determine their antiproliferative activity. Promising candidates are then subjected to further mechanistic studies, such as apoptosis and cell cycle analysis.
Caption: Typical experimental workflow for screening antiproliferative substituted indazoles.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly employed in the antiproliferative screening of substituted indazoles.
MTT Assay for Cell Proliferation
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][5][6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the indazole derivatives as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight or longer.[7][8][9]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[7][8][9][10] Incubate in the dark for 30 minutes at room temperature.[7][9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[7][9]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Navigating the Disposal of (1-Methyl-1H-indazol-4-YL)methanol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1-Methyl-1H-indazol-4-YL)methanol, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Identification
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Lab Coat | A standard lab coat to protect from splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals, such as acids and bases or oxidizers and flammable materials, must be kept separate to prevent dangerous reactions.[5][6]
2. Containerization:
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable option.[7] The container must have a secure screw-top cap.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[6]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[5][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container is kept closed except when adding waste.[8][9]
4. Requesting Waste Pickup:
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policies), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.[7]
Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated sharps such as needles or broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[7]
-
Solid Waste: Contaminated lab supplies like gloves and wipes should be collected in a clearly labeled bag for chemically contaminated solid waste.[7]
-
Empty Containers: The original container of this compound, once empty, must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to chemical waste management is fundamental to maintaining a safe and compliant laboratory environment. By adhering to these procedures, researchers can minimize risks and contribute to the responsible stewardship of scientific materials.
References
- 1. aksci.com [aksci.com]
- 2. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for (1-Methyl-1H-indazol-4-YL)methanol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (1-Methyl-1H-indazol-4-YL)methanol (CAS No. 1092961-12-0). The following guidance is based on the safety information for structurally similar compounds, including (1H-Indazol-4-YL)methanol (CAS No. 709608-85-5), (1-methyl-1H-indazol-3-yl)methanol, and (1-Methyl-1H-imidazol-4-yl)methanol. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following GHS hazard classifications:
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Dispose of contaminated gloves properly. |
| Body | Laboratory Coat | To prevent skin contact. |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification: Designate the compound as hazardous chemical waste.
-
Segregation: Do not mix with non-hazardous waste. Collect in a dedicated, properly labeled, and sealed container.
-
Storage of Waste: Store the waste container in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
